molecular formula C22H24NO4+ B211579 Dehydrocorydaline CAS No. 30045-16-0

Dehydrocorydaline

Número de catálogo: B211579
Número CAS: 30045-16-0
Peso molecular: 366.4 g/mol
Clave InChI: RFKQJTRWODZPHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydrocorydaline is an alkaloid.
This compound has been reported in Corydalis solida, Corydalis yanhusuo, and other organisms with data available.
alkaloid from Corydalis bulbuso D.C. used in therapy of peptic ulcer;  RN given refers to parent cpd

Propiedades

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKQJTRWODZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-03-5 (chloride)
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30904183
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30045-16-0
Record name Dehydrocorydaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30045-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dehydrocorydaline Biosynthesis Pathway in Corydalis Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline is a protoberberine-type isoquinoline alkaloid predominantly found in various species of the genus Corydalis, most notably Corydalis yanhusuo. This compound and its analogues have garnered significant attention from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and cardioprotective effects. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of this valuable natural product, enabling enhanced production in plant cell cultures or heterologous systems. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an intricate enzymatic cascade that begins with the amino acid L-tyrosine and proceeds through the central benzylisoquinoline alkaloid (BIA) pathway. The core of the this compound molecule is the protoberberine skeleton, which is assembled through a series of key enzymatic reactions.

The pathway commences with the conversion of L-tyrosine to (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIAs. From (S)-reticuline, the pathway to protoberberines diverges. The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, which constitutes the characteristic four-ring structure of protoberberine alkaloids.

Subsequently, (S)-scoulerine undergoes a methylation reaction at the 9-hydroxyl group, catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT), to yield (S)-tetrahydrocolumbamine. The formation of the methylenedioxy bridge in the A ring of the protoberberine nucleus is then catalyzed by canadine synthase, a cytochrome P450-dependent monooxygenase, to produce (S)-canadine (also known as (S)-tetrahydroberberine).

The biosynthesis then proceeds towards more complex protoberberines. While the precise enzymatic steps leading from (S)-canadine to this compound are not fully elucidated, it is hypothesized that a series of methylation and oxidation reactions occur. It is widely accepted that corydaline is a direct precursor to this compound. Corydaline is structurally a methylated and reduced derivative of other protoberberines. The final step is likely the oxidation of corydaline to this compound, a reaction catalyzed by an oxidase, potentially a member of the tetrahydroprotoberberine oxidase (THBO) family.

This compound Biosynthesis Pathway cluster_0 Core Benzylisoquinoline Alkaloid Pathway cluster_1 Protoberberine Alkaloid Pathway L-Tyrosine L-Tyrosine (S)-Reticuline (S)-Reticuline L-Tyrosine->(S)-Reticuline Multiple Steps (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine BBE (S)-Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine (S)-Scoulerine->(S)-Tetrahydrocolumbamine SOMT (S)-Canadine (S)-Canadine (S)-Tetrahydrocolumbamine->(S)-Canadine Canadine Synthase Corydaline Corydaline (S)-Canadine->Corydaline Multiple Steps (Methylation, Reduction) This compound This compound Corydaline->this compound Corydaline Oxidase (putative)

This compound Biosynthesis Pathway

Quantitative Data

The concentration of this compound and other related alkaloids varies significantly among different Corydalis species and even within different accessions of the same species. This compound is often one of the most abundant alkaloids in Corydalis yanhusuo tubers.[1]

Table 1: Content of this compound and Related Alkaloids in Corydalis Species

CompoundCorydalis yanhusuo (% of total alkaloids)Corydalis ternata (% in MeOH extract)Reference
This compound~50%1.31 ± 0.95%[1][2]
CorydalineHigh amountNot reported[1]
TetrahydropalmatinePresentNot reported[3]
PalmatinePresentNot reported[3]
BerberinePresentNot reported[3]
CoptisinePresentNot reported[4]

Table 2: Key Genes in the this compound Biosynthesis Pathway

GeneEnzymeFunctionExpression NotesReference
BBEBerberine bridge enzyme(S)-Reticuline → (S)-ScoulerineHighly expressed in roots, stems, leaves, and flowers of C. tomentella.[5]
SOMT(S)-scoulerine 9-O-methyltransferase(S)-Scoulerine → (S)-TetrahydrocolumbamineIdentified in C. yanhusuo.[6]
CYP719ACanadine synthase(S)-Tetrahydrocolumbamine → (S)-CanadineCytochrome P450 family.[5]
THBO(S)-tetrahydroprotoberberine oxidaseOxidation of tetrahydroprotoberberinesThe specific isoform for corydaline oxidation is not yet identified.[7]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Corydalis Tubers

This protocol is adapted from methods described for the extraction of alkaloids from Corydalis yanhusuo.[8][9]

Materials:

  • Dried and powdered Corydalis tubers

  • 70% Ethanol

  • Diluted ammonia solution

  • 0.01 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Ethyl acetate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Weigh 500 g of powdered Corydalis tubers.

  • Add 20 volumes of 70% ethanol with the pH adjusted to 10 with diluted ammonia solution.

  • Perform reflux extraction for 60 minutes. Repeat the extraction twice.

  • Combine the filtrates from both extractions and evaporate the ethanol using a rotary evaporator.

  • Dilute the resulting aqueous solution with water to a final volume of 1000 mL.

  • Acidify the solution with 0.01 M hydrochloric acid and filter to remove any precipitate.

  • Adjust the pH of the filtrate to 12 with 1 M sodium hydroxide.

  • Perform liquid-liquid extraction with an equal volume of ethyl acetate, repeating the extraction three times.

  • Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator to obtain the total alkaloid extract.

Alkaloid Extraction Workflow Powdered_Tubers Powdered Corydalis Tubers Extraction Reflux Extraction (70% Ethanol, pH 10) Powdered_Tubers->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Ethanol Evaporation Filtration1->Evaporation Acidification Acidification (HCl) Evaporation->Acidification Filtration2 Filtration Acidification->Filtration2 Basification Basification (NaOH) Filtration2->Basification LLE Liquid-Liquid Extraction (Ethyl Acetate) Basification->LLE Evaporation2 Solvent Evaporation LLE->Evaporation2 Total_Alkaloids Total Alkaloid Extract Evaporation2->Total_Alkaloids

Workflow for Total Alkaloid Extraction
Protocol 2: HPLC Analysis of this compound

This protocol is a representative method for the quantitative analysis of this compound in Corydalis extracts.[10]

Instrumentation and Conditions:

  • HPLC System: Waters 2695 with a PDA detector or equivalent.

  • Column: Innoval C18 column (4.6 × 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water containing 0.1% phosphoric acid and 0.22% triethylamine.

  • Gradient Elution:

    • 0-10 min: 20-22% A

    • 10-30 min: 22-30% A

    • 30-60 min: 30-80% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the dried alkaloid extract in 50% methanol to a concentration of 2.5 mg/mL.

  • Filter the solution through a 0.22 µm Millipore filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

Protocol 3: LC-MS/MS for this compound Detection and Quantification

This protocol is based on a method for the determination of this compound in biological matrices.[11][12]

Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 chromatography column.

  • Mobile Phase: Acetonitrile and water (28:72, v/v) containing 0.8% formic acid and 10 mM ammonium acetate.

  • Ionization Mode: Positive ion electrospray ionization.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation (from plasma):

  • Perform solid-phase extraction (SPE) of the plasma sample.

  • Wash the SPE cartridge with water and 20% methanol.

  • Elute the analytes with methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 10% acetonitrile for injection.

Protocol 4: Heterologous Expression and Purification of Berberine Bridge Enzyme (BBE)

This is a representative protocol for the production of a key enzyme in the pathway, adapted from procedures for BBE expression in yeast and insect cells.[13][14]

Materials:

  • Yeast (Pichia pastoris) or insect cell (Spodoptera frugiperda, Sf9) expression system.

  • Expression vector (e.g., pPICZα for P. pastoris).

  • Codon-optimized BBE gene with a His-tag.

  • Appropriate culture media and reagents for transformation and protein expression.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Clone the codon-optimized BBE gene into the expression vector.

  • Transform the expression vector into the host cells (P. pastoris or Sf9).

  • Select for positive transformants and induce protein expression according to the specific system's protocol (e.g., with methanol for P. pastoris).

  • Harvest the cells or culture medium (if secreted) and lyse the cells to release the protein.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged BBE protein using Ni-NTA affinity chromatography.

  • Elute the purified protein and verify its purity and concentration.

Protocol 5: (S)-scoulerine 9-O-methyltransferase (SOMT) Enzyme Assay

This protocol is based on general methods for assaying O-methyltransferase activity.[15][16]

Reaction Mixture (in a total volume of 100 µL):

  • 0.3 M Tris-HCl (pH 7.5)

  • 25 mM Sodium ascorbate

  • 1 mM (S)-scoulerine (substrate)

  • 1 mM S-adenosyl-L-methionine (AdoMet) (methyl donor)

  • Purified recombinant SOMT enzyme (approximately 1-5 µg)

Procedure:

  • Combine all reaction components except the enzyme and pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding the SOMT enzyme.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by HPLC or LC-MS to detect and quantify the product, (S)-tetrahydrocolumbamine.

Conclusion and Future Perspectives

The biosynthesis of this compound in Corydalis species is a complex process that is part of the well-characterized protoberberine alkaloid pathway. While the major enzymatic steps leading to the protoberberine core are understood, the specific enzymes responsible for the final modifications to produce this compound, particularly the oxidation of corydaline, remain to be definitively identified and characterized. Further research, including transcriptomic and proteomic analyses of high-dehydrocorydaline-producing Corydalis species, will be instrumental in elucidating these missing links. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to unravel the complete biosynthetic pathway and to develop biotechnological platforms for the sustainable production of this pharmacologically important alkaloid.

References

An In-Depth Technical Guide to the Isolation and Purification of Dehydrocorydaline from Corydalis yanhusuo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying dehydrocorydaline, a bioactive alkaloid from the tubers of Corydalis yanhusuo. This document details established experimental protocols, presents quantitative data for process optimization, and illustrates key workflows and biological pathways.

Introduction

Corydalis yanhusuo is a traditional Chinese medicine herb renowned for its analgesic and anti-inflammatory properties, which are largely attributed to its rich alkaloid content. Among these, this compound has garnered significant interest for its diverse pharmacological activities. The efficient isolation and purification of this compound are crucial for advancing its research and potential therapeutic applications. This guide focuses on prevalent and effective techniques, including High-Speed Counter-Current Chromatography (HSCCC) and macroporous resin chromatography.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of the efficiency of different methods.

Table 1: Extraction of Total Alkaloids from Corydalis yanhusuo

Extraction MethodSolvent SystemYield of Total AlkaloidsReference
Reflux Extraction70% Ethanol (pH 10 with diluted ammonia)>50% of the final purified product[1][2][3]
Soaking and Chloroform Extraction10% Ammonia Solution followed by Chloroform236 mg from 15 g of raw material[4]
Ethanol Extraction and Acid-Base Partitioning75% Ethanol, 2% Hydrochloric Acid, Chloroform, Ammonia610 mg extract from 15 g of raw material[4]

Table 2: Purification of this compound

Purification MethodKey ParametersPurity of this compoundRecovery/YieldReference
High-Speed Counter-Current Chromatography (HSCCC)Stepwise elution with two-phase solvent systems99.1%Not specified[4][5]
High-Speed Counter-Current Chromatography (HSCCC)Chloroform-n-butanol-methanol-water (4:1:2:5)98.9%81.43%[6]
Macroporous Resin Adsorption Chromatography (NKA-9 resin)Elution with 70% ethanol13.11% in the final product containing multiple alkaloidsNot specified for individual alkaloid[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Extraction of Total Alkaloids via Reflux

This protocol is adapted from studies utilizing an optimized reflux extraction method.[1][2][3]

  • Preparation of Plant Material: Weigh 500 g of dried Corydalis yanhusuo tubers and grind into a coarse powder (approximately 50 mesh).

  • Solvent Preparation: Prepare a 70% ethanol solution and adjust the pH to 10 using diluted ammonia.

  • First Reflux Extraction: Add 20 times the weight of the powdered material (10 L) of the prepared solvent to a reflux apparatus. Heat the mixture and maintain it at a gentle reflux for 60 minutes.

  • Filtration: After the first reflux, filter the mixture while hot to separate the extract from the solid residue.

  • Second Reflux Extraction: Return the solid residue to the reflux apparatus and add the same volume of fresh 70% ethanol (pH 10). Repeat the reflux for another 60 minutes.

  • Filtration and Pooling: Filter the mixture again and combine the filtrates from both extractions.

  • Solvent Recovery: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to recover the ethanol.

  • Final Preparation: Dilute the concentrated extract with water to a final volume of 1000 mL. This solution, containing the total alkaloids, is now ready for purification.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a stepwise elution HSCCC method.[4][5]

  • Preparation of Two-Phase Solvent Systems:

    • System 1: Carbon tetrachloride–trichloromethane–methanol–0.2 mol/L hydrochloric acid (1:7:3:4, v/v/v/v)

    • System 2: Trichloromethane–methanol–0.2 mol/L hydrochloric acid (7:3:4, v/v/v)

    • Thoroughly mix each system in a separatory funnel and allow the phases to separate. Degas both the upper and lower phases of each system in an ultrasonic bath before use.

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil column entirely with the upper phase of solvent system 2 as the stationary phase.

    • Set the apparatus to rotate at the desired speed (e.g., 800 rpm).

  • Sample Injection: Dissolve 200 mg of the crude total alkaloid extract in a suitable volume of the mobile phase and inject it into the column.

  • Stepwise Elution:

    • Step 1: Pump the lower phase of solvent system 2 as the mobile phase at a flow rate of 1.5 mL/min. Monitor the effluent at a suitable wavelength (e.g., 282 nm).

    • Step 2: After the elution of the initial peaks, switch the mobile phase to the lower phase of solvent system 1 to elute the remaining compounds.

  • Fraction Collection: Collect the fractions corresponding to the individual peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purification of Total Alkaloids using Macroporous Resin Adsorption Chromatography

This protocol details the use of NKA-9 macroporous resin for the enrichment of alkaloids.[1][2][3]

  • Resin Preparation:

    • Wash a suitable amount of NKA-9 macroporous resin with 95% ethanol.

    • Soak the resin in water and stir to remove any air bubbles.

    • Pack the resin into a chromatography column using the wet packing method to a diameter-to-height ratio of 1:8.

  • Sample Loading: Load the total alkaloid extract (prepared as in Protocol 3.1) onto the column at a flow rate of 2 bed volumes (BV)/h.

  • Washing: Wash the column with 5 BV of distilled water to remove water-soluble impurities. Monitor the effluent to ensure all impurities are washed off.

  • Elution: Elute the adsorbed alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

  • Fraction Collection and Analysis: Collect the eluate. This fraction will be enriched with total alkaloids, including this compound. Further separation techniques like HSCCC or preparative HPLC would be required to isolate pure this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Corydalis yanhusuo.

G cluster_extraction Extraction cluster_purification Purification raw_material Corydalis yanhusuo Tubers powder Powdered Material raw_material->powder Grinding extraction Solvent Extraction (e.g., 70% Ethanol, pH 10) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract purification_method Purification (e.g., HSCCC or Macroporous Resin) crude_extract->purification_method fraction_collection Fraction Collection purification_method->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pure_dhc Purified this compound purity_analysis->pure_dhc

Caption: Workflow for this compound Isolation and Purification.
Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation DHC This compound DHC->TRAF6 Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Anti-inflammatory Signaling Pathway of this compound via NF-κB Inhibition.

Conclusion

The isolation and purification of this compound from Corydalis yanhusuo can be achieved with high purity and yield using techniques such as High-Speed Counter-Current Chromatography. The choice of methodology will depend on the desired scale of production and the available instrumentation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this promising alkaloid. The elucidation of its anti-inflammatory mechanism through the inhibition of the NF-κB pathway provides a strong basis for its development as a therapeutic agent.

References

Dehydrocorydaline: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorydaline, a prominent quaternary protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources and abundance of this compound in various plant species, with a particular focus on the Corydalis genus. Detailed experimental protocols for the extraction, purification, and quantification of this bioactive compound are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and outlines its biosynthetic pathway in plants. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Sources and Abundance of this compound

This compound is predominantly found in plants belonging to the Papaveraceae family, with the genus Corydalis being the most significant source. The rhizomes and tubers of these plants are particularly rich in this alkaloid.

Primary Plant Sources

The primary plant source of this compound is Corydalis yanhusuo (also known as Rhizoma Corydalis), a traditional Chinese medicine renowned for its analgesic and anti-inflammatory properties.[1][2] Other notable sources include Corydalis ternata and Corydalis turtschaninovii.[3] The alkaloid content can vary between different species and even within the same species depending on geographical location and cultivation conditions.

Quantitative Abundance

This compound is often the most abundant alkaloid in Corydalis extracts, in some cases accounting for nearly 50% of the total alkaloid content.[1][4] The concentration of this compound in the dried plant material can vary significantly.

Table 1: Abundance of this compound in Various Corydalis Species

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (% w/w)Reference
Corydalis yanhusuoTuber100% EthanolHPLC~7% of total extract (140 mg/g of extract)[4]
Corydalis yanhusuoTuber70% Ethanol (pH 10)UPLC13.11% of total alkaloids in purified product[5]
Corydalis ternataRootsMethanolHPLC-UVD1.31 ± 0.95%[3]
Corydalis yanhusuoRhizomeNot specifiedHPLCA major alkaloid[6]

Experimental Protocols

Accurate quantification and isolation of this compound are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Extraction and Purification of this compound from Corydalis yanhusuo

This protocol outlines a reflux extraction method followed by purification using macroporous adsorption resin.

Materials and Reagents:

  • Dried and powdered Corydalis yanhusuo tubers (50-mesh)

  • 70% Ethanol

  • Diluted ammonia solution

  • NKA-9 macroporous adsorption resin

  • Distilled water

  • 5% H₂SO₄

  • pH 4.0 buffer (disodium hydrogen phosphate-citrate)

  • Bromocresol green acid dye solution

Procedure:

  • Extraction:

    • Weigh 500 g of coarse Corydalis yanhusuo powder.

    • Add 20 times the weight of 70% ethanol (pH adjusted to 10 with diluted ammonia).

    • Heat and reflux the mixture for 60 minutes.

    • Filter the mixture and collect the filtrate.

    • Repeat the reflux extraction with fresh solvent for another 60 minutes.

    • Combine the filtrates.[5]

  • Purification:

    • Recover the ethanol from the combined filtrate by evaporation.

    • Dilute the concentrated extract with water to a final volume of 1000 mL.

    • Pack a column with pre-treated NKA-9 macroporous adsorption resin.

    • Load the diluted extract onto the column at a flow rate of 2 bed volumes (BV)/h.

    • Wash the column with 5 BV of distilled water to remove water-soluble impurities.

    • Elute the alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[5]

    • Collect the eluate and concentrate it to obtain the purified total alkaloids.

Quantification of this compound by HPLC

This protocol provides a general HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Waters 2695 with a PDA detector or equivalent.[4]

  • Column: Innoval C18 (4.6 × 250 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: Acetonitrile (A) and water (B) containing 0.1% phosphoric acid and 0.22% triethylamine.[4]

  • Gradient Elution: 20–22% A at 0–10 min, 22–30% A at 10–30 min, 30–80% A at 30–60 min.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 10 µL.[4]

Sample and Standard Preparation:

  • Sample Solution: Accurately weigh the dried extract, dissolve it in 50% methanol to a concentration of 2.5 mg/mL, and filter through a 0.22 µm filter.[4]

  • Standard Solution: Accurately weigh this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.[4]

Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound has been shown to inhibit this pathway by reducing the phosphorylation of IKKα/β, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates DHC This compound DHC->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity

The following workflow describes a typical in vitro experiment to evaluate the anti-inflammatory effects of this compound on macrophages.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 macrophages pretreatment Pre-treat with This compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation cytokine_measurement Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) in supernatant (ELISA) stimulation->cytokine_measurement rna_extraction Extract total RNA stimulation->rna_extraction protein_extraction Extract total protein stimulation->protein_extraction qpcr Perform qPCR for pro-inflammatory gene expression rna_extraction->qpcr western_blot Perform Western Blot for NF-κB pathway proteins (p-IKK, IκBα, p-p65) protein_extraction->western_blot

Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Biosynthesis of this compound

This compound belongs to the protoberberine class of benzylisoquinoline alkaloids (BIAs). Its biosynthesis originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions to construct the characteristic tetracyclic protoberberine skeleton.

The biosynthesis proceeds through the formation of (S)-reticuline, a key branch-point intermediate in BIA metabolism. (S)-reticuline is then converted to (S)-scoulerine by the berberine bridge enzyme (BBE). Subsequent methylation and cyclization steps, catalyzed by specific methyltransferases and cytochrome P450 enzymes, lead to the formation of tetrahydroprotoberberine precursors. The final step in the formation of quaternary protoberberine alkaloids like this compound is the oxidation of the corresponding tetrahydroprotoberberine by a (S)-tetrahydroprotoberberine oxidase (THBO) or a similar FAD-dependent oxidase.

G cluster_pathway This compound Biosynthetic Pathway tyrosine L-Tyrosine enzyme1 Multiple Steps tyrosine->enzyme1 reticuline (S)-Reticuline bbe Berberine Bridge Enzyme (BBE) reticuline->bbe scoulerine (S)-Scoulerine somt (S)-Scoulerine-9-O- methyltransferase (SOMT) scoulerine->somt tetrahydrocolumbamine (S)-Tetrahydrocolumbamine cyp719a CYP719A Family (e.g., Canadine Synthase) tetrahydrocolumbamine->cyp719a thbo_columbamine (S)-Tetrahydroprotoberberine Oxidase (THBO)-like tetrahydrocolumbamine->thbo_columbamine Oxidation canadine (S)-Canadine columbamine Columbamine This compound This compound columbamine->this compound Further modifications (e.g., methylation) enzyme1->reticuline bbe->scoulerine somt->tetrahydrocolumbamine cyp719a->canadine This branch leads to Berberine thbo_columbamine->columbamine

Figure 3: Proposed Biosynthetic Pathway of this compound.

Conclusion

This compound stands out as a significant bioactive compound with well-documented natural sources and promising pharmacological activities. This guide provides a foundational resource for researchers by consolidating information on its abundance, extraction, and quantification. The elucidation of its inhibitory action on the NF-κB pathway and its biosynthetic origins offers valuable insights for future studies aimed at harnessing its therapeutic potential. Further research is warranted to fully characterize the enzymatic steps in its biosynthesis and to explore its full spectrum of biological activities for drug development applications.

References

Spectroscopic Profile of Dehydrocorydaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of Dehydrocorydaline, a bioactive alkaloid with significant therapeutic potential.

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, a quaternary protoberberine alkaloid isolated from Corydalis species. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the identification, characterization, and analysis of this compound. The guide details its spectral data in NMR, MS, and UV-Vis, outlines experimental protocols, and presents a visualization of its interaction with a key biological signaling pathway.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Data Presentation:

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₂H₂₄NO₄⁺[1]
Molecular Weight366.4 g/mol [1]
Monoisotopic Mass366.17053325 Da[1]
Precursor Ion (m/z)366.17[1]
Major Fragment Ions (m/z)350.14, 322.14, 336.12, 351.15[1]
Experimental Protocols:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A common method for the analysis of this compound is through LC-MS/MS. The following provides a general protocol based on typical experimental setups.[2]

  • Chromatography: Separation is achieved using a C18 reversed-phase column. The mobile phase often consists of a gradient of acetonitrile and water, frequently with additives like formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of quaternary alkaloids like this compound.[1]

  • Mass Analysis: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer can be used. Data is often acquired in full scan mode to identify the precursor ion and in product ion scan mode to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity of atoms and the chemical environment of protons and carbons. While a complete, unambiguously assigned dataset is not consistently reported across all literature, the following represents a compilation of available data.

Data Presentation:

Table 2: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment (Tentative)
9.85sH-8
8.95sH-13
8.20dH-11
8.00dH-12
7.85sH-4
7.10sH-1
4.90tH-6
4.15s2-OCH₃
4.10s3-OCH₃
4.05s9-OCH₃
3.90s10-OCH₃
3.20tH-5
3.05s13-CH₃

Note: Assignments are based on typical chemical shifts for protoberberine alkaloids and may require 2D NMR for definitive confirmation.

Table 3: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment (Tentative)
148.5C-2
150.5C-3
145.0C-9
152.0C-10
120.0C-8a
128.0C-12a
135.0C-4a
122.0C-13a
143.0C-8
108.0C-1
112.0C-4
125.0C-11
123.0C-12
129.0C-13
56.02-OCH₃
56.53-OCH₃
57.09-OCH₃
62.010-OCH₃
55.0C-6
28.0C-5
18.013-CH₃

Note: These are approximate chemical shifts and can vary slightly based on experimental conditions.

Experimental Protocols:

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 8-16 scans are typically sufficient.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The extended conjugation in its protoberberine core results in characteristic absorption bands.

Data Presentation:

Table 4: Typical UV-Vis Absorption Maxima for Protoberberine Alkaloids in Methanol

Wavelength (λmax)RegionElectronic Transition
~230-240 nmUVπ → π
~260-280 nmUVπ → π
~340-360 nmUVAn → π
~420-440 nmVisiblen → π

Note: The exact λmax and molar absorptivity can be influenced by the solvent and the specific substitution pattern on the aromatic rings.

Experimental Protocols:
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent, such as methanol or ethanol.[3] The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the spectrum over a range of 200-600 nm, using the pure solvent as a blank.

Biological Activity and Signaling Pathway

This compound has been shown to possess various pharmacological activities, including anti-inflammatory effects. One of the key mechanisms underlying its anti-inflammatory action is the modulation of the NF-κB signaling pathway.

Signaling Pathway Diagram:

Dehydrocorydaline_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release This compound This compound This compound->TRAF6 Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

This diagram illustrates that this compound exerts its anti-inflammatory effects by inhibiting TRAF6, a key upstream signaling molecule in the Toll-like receptor 4 (TLR4) pathway. This inhibition prevents the subsequent activation of the IKK complex, the degradation of IκBα, and the nuclear translocation of NF-κB, ultimately leading to a reduction in the transcription of pro-inflammatory cytokines.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound, essential for its identification, characterization, and quantification. The presented data and protocols for MS, NMR, and UV-Vis spectroscopy, along with the visualization of its interaction with the NF-κB signaling pathway, offer a valuable reference for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research to fully elucidate the complete and unambiguous NMR assignments and a detailed UV-Vis spectral analysis would be beneficial for the scientific community.

References

Dehydrocorydaline: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dehydrocorydaline (DHC) is a quaternary protoberberine alkaloid isolated from the tuber of Corydalis yanhusuo. Traditionally used in herbal medicine for its analgesic and blood-activating properties, recent pharmacological studies have unveiled its significant anti-inflammatory potential.[1][2][3] This technical guide provides an in-depth overview of the foundational studies on DHC's anti-inflammatory effects, focusing on its molecular mechanisms, relevant experimental data, and detailed protocols for its evaluation.

Molecular Mechanisms of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of NF-κB.

Studies show that DHC can significantly attenuate this pathway. It has been demonstrated to decrease the expression of TNF receptor-associated factor 6 (TRAF6), a key downstream signaling protein of TLRs.[4] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the nuclear translocation of the active NF-κB p65 subunit is reduced, leading to decreased transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkBa_NFkB IκBα-NF-κB (p65) (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) (Active) IkBa_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates DHC This compound DHC->TRAF6 Inhibits DHC->NFkB Inhibits Phosphorylation DNA Pro-inflammatory Gene Transcription NFkB_nuc->DNA Binds Cytokines TNF-α, IL-6, IL-1β DNA->Cytokines Induces

Caption: DHC inhibits the LPS-induced NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is another critical regulator of inflammation. While some studies indicate DHC activates p38 MAPK in the context of myoblast differentiation[6][7], its role in inflammation appears to be inhibitory for other MAPK members. Specifically, in inflammatory models, DHC has been shown to attenuate the LPS-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[8] By inhibiting ERK1/2 activation, DHC further contributes to the suppression of the inflammatory response, although the fine regulation may be cell-type specific.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., MEK) TLR4->UpstreamKinases Activates ERK12 ERK1/2 UpstreamKinases->ERK12 Phosphorylates pERK12 p-ERK1/2 (Active) ERK12->pERK12 TranscriptionFactors Transcription Factors (e.g., AP-1) pERK12->TranscriptionFactors Activates DHC This compound DHC->ERK12 Inhibits Phosphorylation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

Caption: DHC modulates the MAPK pathway by inhibiting ERK1/2 phosphorylation.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process involving a priming signal (Signal 1), often from NF-κB activation, and an activation signal (Signal 2) from various damage- or pathogen-associated molecular patterns (DAMPs/PAMPs).[9] DHC has been found to significantly inhibit the activation of the NLRP3 inflammasome.[10][11] This leads to a marked reduction in the activation of caspase-1 and the subsequent cleavage and release of mature IL-1β and IL-18, thereby dampening a powerful inflammatory amplification loop.[10]

G LPS Signal 1 (LPS) NFkB NF-κB Activation LPS->NFkB DAMPs Signal 2 (DAMPs/PAMPs) NLRP3_act NLRP3 Activation DAMPs->NLRP3_act NLRP3_exp Pro-IL-1β & NLRP3 Expression NFkB->NLRP3_exp Inflammasome Inflammasome Assembly (NLRP3, ASC, Pro-Casp1) NLRP3_act->Inflammasome Casp1 Caspase-1 (Active) Inflammasome->Casp1 Cleaves Pro-Casp1 IL1b IL-1β & IL-18 (Mature) Casp1->IL1b Cleaves Pro-forms DHC This compound DHC->NLRP3_act Inhibits

Caption: DHC suppresses inflammation via inhibition of NLRP3 inflammasome activation.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of DHC on Pro-Inflammatory Cytokine Production
Model SystemTreatmentTNF-αIL-6IL-1βIL-18Reference
LPS-stimulated RAW 264.7 MacrophagesDHC (1-10 µM)Dose-dependent ↓Dose-dependent ↓Dose-dependent ↓N/A[1]
LPS-stimulated Primary MacrophagesDHC (6-24 µM)N/ASignificant ↓Significant ↓N/A[12][13]
Formalin-induced Pain in MiceDHC (10 mg/kg, i.p.)Significant ↓Significant ↓Significant ↓N/A[3]
CUMS-induced Depression in MiceDHC (20 mg/kg)Significant ↓Significant ↓Significant ↓Significant ↓[10][11]

↓ indicates a decrease in production/expression. N/A: Not Assessed.

Table 2: Effect of DHC on Key Inflammatory Mediators and Signaling Proteins
Model SystemTreatmentTarget Protein/MediatorEffectReference
Sepsis Model (Heart Tissue)DHC (10, 20, 40 mg/kg)TRAF6Dose-dependent ↓[4]
Sepsis Model (Heart Tissue)DHC (10, 20, 40 mg/kg)p-NF-κB p65 (nuclear)Dose-dependent ↓[4]
Sepsis Model (Heart Tissue)DHC (10, 20, 40 mg/kg)iNOSSignificant ↓[4]
CUMS Model (Hippocampus)DHC (20 mg/kg)NLRP3Significant ↓[10]
CUMS Model (Hippocampus)DHC (20 mg/kg)Caspase-1Significant ↓[10]

↓ indicates a decrease in expression/activity.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for two common assays used to evaluate the anti-inflammatory effects of this compound.

In Vitro: LPS-Induced Inflammation in Macrophages

This model is used to assess the direct effects of DHC on inflammatory responses in immune cells.

  • Cell Culture:

    • Cell Line: Murine macrophage cell line RAW 264.7.

    • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Procedure:

    • Seeding: Plate RAW 264.7 cells in 6-well or 24-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

    • DHC Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.[14]

    • Incubation: Incubate the cells for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

    • Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-NF-κB, p-ERK, IκBα, NLRP3, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).

    • Quantitative PCR (qPCR): Isolate total RNA from the cells and reverse transcribe to cDNA. Perform qPCR using specific primers for genes encoding TNF-α, IL-6, IL-1β, etc., to quantify mRNA expression levels.

G A 1. Seed RAW 264.7 cells (5x10^5 cells/mL) and adhere overnight B 2. Pre-treat with DHC (e.g., 1-10 µM) or Vehicle for 1-2 hours A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate (6h for qPCR, 24h for ELISA) C->D E 5. Endpoint Analysis D->E F ELISA: Cytokine levels in supernatant E->F G Western Blot: Protein expression in lysate E->G H qPCR: mRNA expression E->H

Caption: Experimental workflow for in vitro analysis of DHC's anti-inflammatory effects.
In Vivo: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute, non-immune inflammation used to evaluate the systemic anti-inflammatory activity of a compound.[15][16]

  • Animals:

    • Species: Male Sprague-Dawley rats (180-220g) or Swiss albino mice (20-25g).

    • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Experimental Procedure:

    • Grouping: Divide animals into groups (n=6-8 per group):

      • Group 1: Control (Vehicle)

      • Group 2: Carrageenan Control (Vehicle + Carrageenan)

      • Group 3: Positive Control (e.g., Indomethacin 5 mg/kg + Carrageenan)[17]

      • Group 4-6: DHC Treatment (e.g., 5, 10, 20 mg/kg, i.p. or p.o. + Carrageenan)

    • Drug Administration: Administer DHC or reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[15][17]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each animal.[17]

    • Measurement of Paw Volume: Measure the paw volume using a digital plethysmometer at time 0 (before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-injection.[17]

  • Data Analysis:

    • Edema Volume: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀, where Vₜ is the volume at time 't' and V₀ is the initial volume.

    • Percentage Inhibition: Calculate the percentage inhibition of edema by the treatment compared to the carrageenan control group, typically at the time of peak inflammation (e.g., 3 or 4 hours).

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion

The foundational studies on this compound provide compelling evidence of its potent anti-inflammatory properties. Its multi-target mechanism, involving the concurrent inhibition of the NF-κB and MAPK pathways and the suppression of the NLRP3 inflammasome, underscores its therapeutic potential. The quantitative data consistently demonstrate a dose-dependent reduction in key inflammatory mediators both in vitro and in vivo. The detailed protocols provided herein offer a standardized framework for further investigation and validation of DHC and its analogues as novel anti-inflammatory agents. This comprehensive understanding of its mechanism of action is critical for drug development professionals seeking to translate this natural compound into a clinical candidate for treating inflammatory diseases.

References

Methodological & Application

HPLC method for quantification of Dehydrocorydaline in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method provides a robust and sensitive approach for the quantification of Dehydrocorydaline (DHC), a pharmacologically active alkaloid, in plasma. This application note details a validated protocol for the determination of DHC in rat plasma, suitable for pharmacokinetic studies and drug metabolism research. The method utilizes solid-phase extraction for sample cleanup and liquid chromatography coupled with tandem mass spectrometry for highly selective and sensitive detection.

Principle

This method involves the extraction of this compound and an internal standard (IS), nitidine chloride, from a plasma matrix using solid-phase extraction (SPE). The extracted analytes are then separated using a C18 reverse-phase HPLC column under isocratic conditions. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. This ensures high selectivity and sensitivity for accurate measurement of DHC concentrations in complex biological samples.

Experimental Protocols

Materials and Reagents
  • This compound (DHC) reference standard

  • Nitidine Chloride (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade)

  • Ammonium Acetate (ACS grade)

  • Deionized Water

  • Blank rat plasma

  • Oasis HLB cartridges for Solid-Phase Extraction (SPE)

Instrumentation and Conditions

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is employed for the analysis.[1][2][3][4] The specific conditions are summarized in the table below.

ParameterCondition
HPLC System Standard HPLC or UPLC system
Column C18 chromatography column
Mobile Phase Acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium acetate) in a 28:72 (v/v) ratio[1][2][3][4]
Flow Rate Isocratic elution
Injection Volume 30 µL[5]
Column Temperature Ambient
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[1][2][3][4]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions DHC: [M]+ = 366; IS: [M]+ = 348[2]
Preparation of Solutions
  • Stock Solutions : Prepare stock solutions of DHC and the internal standard (IS), nitidine chloride, in methanol at a concentration of 1 mg/mL.[1] These solutions should be stored at -80 °C.

  • Working Standard Solutions : A series of DHC working standard solutions with concentrations ranging from 2.5 to 1000 ng/mL are prepared by diluting the stock solution with 10% acetonitrile.[1] The IS working solution is prepared at a concentration of 800 ng/mL in the same diluent.[1]

  • Calibration Standards and Quality Control (QC) Samples : Calibration standards are prepared by spiking 50 µL of the DHC working solutions into 200 µL of blank rat plasma to achieve final concentrations of 0.625, 1.25, 2.5, 6.25, 25, 62.5, 125, and 250 ng/mL.[1] QC samples are prepared similarly at low, medium, and high concentrations (1.25, 25.0, and 250.0 ng/mL, respectively).[1][2]

Plasma Sample Preparation Protocol

The sample preparation involves a solid-phase extraction (SPE) procedure to remove plasma proteins and other interfering substances.[1]

  • Sample Aliquoting : Take a 200 µL aliquot of the plasma sample (calibration standard, QC, or unknown sample).[1]

  • Dilution and IS Addition : Add 200 µL of water and 50 µL of the IS working solution (800 ng/mL) to the plasma sample.[1]

  • Mixing and Centrifugation : Vortex the mixture for 3 minutes, followed by centrifugation at 9000 rpm for 10 minutes.[1]

  • Solid-Phase Extraction (SPE) :

    • Conditioning : Pre-condition an Oasis HLB cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[1]

    • Loading : Load the entire supernatant from the centrifuged sample onto the conditioned cartridge.[1]

    • Washing : Wash the cartridge sequentially with 1 mL of water and then 1 mL of 20% methanol.[1]

    • Elution : Elute the analytes (DHC and IS) with 1 mL of methanol containing 2% formic acid.[5]

  • Drying and Reconstitution : Evaporate the collected eluate to dryness at 40 °C under a gentle stream of nitrogen.[1][5] Reconstitute the residue in 150 µL of 10% acetonitrile.[5]

  • Final Centrifugation : Centrifuge the reconstituted sample at 12,000 rpm for 10 minutes.[5]

  • Injection : Inject a 30 µL volume of the supernatant into the LC-MS/MS system for analysis.[5]

Method Validation Data

The described method has been validated for its performance in quantifying this compound in rat plasma.[2][3][4][6] The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 0.625–250 ng/mL[2][3][4][6]
Correlation Coefficient (r) 0.9976[2]
Lower Limit of Quantification (LLOQ) 0.625 ng/mL[2][3][4][6]
Accuracy >93.1% (ranging from -6.89% to 3.22% bias)[2][3][4][6]
Precision (RSD%) <13.7%[2][3][4][6]
Extraction Recovery 92.1% to 107%[2][3][4][6]
Stability Stable under various storage conditions[4][6]

Visualized Workflows

Caption: Overall workflow for DHC quantification in plasma.

G Solid-Phase Extraction (SPE) Protocol cluster_spe SPE Cartridge Steps start Start: Plasma Sample (Spiked with IS) condition 1. Condition (Methanol, then Water) load 2. Load (Sample Supernatant) condition->load wash 3. Wash (Water, then 20% Methanol) load->wash elute 4. Elute (Methanol with 2% Formic Acid) wash->elute dry_recon Dry Down Eluate & Reconstitute elute->dry_recon end End: Ready for LC-MS/MS Injection dry_recon->end

Caption: Detailed protocol for solid-phase extraction.

References

Application Notes: Assessing the In Vitro Efficacy of Dehydrocorydaline Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated significant anti-tumor properties in various preclinical studies.[1][2][3] Its potential as a therapeutic agent is attributed to its ability to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion in cancer cells.[4][5] This document provides detailed protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using the widely accepted MTT and XTT colorimetric assays. Additionally, it summarizes key quantitative data from studies on different cancer cell lines and illustrates the primary signaling pathways involved in DHC-induced cell death.

Data Presentation: Quantitative Analysis of this compound's Effect on Cancer Cell Viability

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The data below, compiled from multiple sources, demonstrates the dose-dependent cytotoxic activity of DHC.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerCCK-824~35[1]
MCF-7Breast CancerMTTNot SpecifiedNot Specified (Significant dose-dependent inhibition)[2][3]
A375MelanomaMTT4839.73[4]
MV3MelanomaMTT4842.34[4]

Note: The CCK-8 assay, similar to MTT and XTT, is a colorimetric assay for assessing cell viability.

Experimental Protocols

The following are detailed protocols for the MTT and XTT assays, adapted for the evaluation of this compound. These protocols are fundamental for researchers aiming to investigate the cytotoxic and anti-proliferative effects of DHC on various cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound (DHC) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Adherent or suspension cells of interest

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[6][7]

  • Microplate reader capable of measuring absorbance at 570 nm[6][7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/cm² and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of DHC (e.g., 20, 30, 40, 50, 100 µM).[1] Include a vehicle control group treated with the same concentration of DMSO as the highest DHC concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of DHC concentration.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is an alternative to the MTT assay where the reduction of XTT by viable cells produces a soluble formazan product, eliminating the need for a solubilization step.

Materials:

  • This compound (DHC) stock solution (dissolved in DMSO)

  • XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Adherent or suspension cells of interest

  • Microplate reader capable of measuring absorbance between 450-500 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 4 to 18 hours at 37°C in a 5% CO₂ incubator, allowing the color to develop.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding DrugPrep 2. Prepare this compound (Serial Dilutions) Treatment 4. Drug Treatment DrugPrep->Treatment Seeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation ReagentAdd 6. Add Viability Reagent (MTT or XTT) Incubation->ReagentAdd ColorDev 7. Incubation for Color Development ReagentAdd->ColorDev Absorbance 8. Measure Absorbance ColorDev->Absorbance DataAnalysis 9. Data Analysis (% Viability, IC50) Absorbance->DataAnalysis

Caption: Workflow for assessing cell viability after this compound treatment.

Signaling Pathways Modulated by this compound

G cluster_mek_erk MEK/ERK Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Control DHC This compound MEK MEK1/2 DHC->MEK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) DHC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DHC->Bax Upregulates CDK_Cyclin CDK6 / Cyclin D1 DHC->CDK_Cyclin Downregulates ERK ERK1/2 MEK->ERK Phosphorylation ERK->CDK_Cyclin Promotes Bcl2->Bax Inhibits Caspases Caspase-3, 7, 8, 9 Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G1_Arrest G0/G1 Phase Arrest CDK_Cyclin->G1_Arrest Leads to

Caption: this compound's impact on key signaling pathways in cancer cells.

This compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the MEK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma, leading to decreased cell proliferation.[4][5] Furthermore, DHC induces apoptosis by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio triggers the activation of caspases, the key executioners of apoptosis.[1][2] Studies have also indicated that DHC can cause cell cycle arrest at the G0/G1 phase by downregulating the expression of cell cycle regulators such as CDK6 and Cyclin D1.[4] These interconnected pathways collectively contribute to the reduction in cancer cell viability observed upon treatment with this compound.

References

Application Notes and Protocols for Assessing Dehydrocorydaline's Impact on Cytokine Release in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed protocols to assess the impact of this compound on cytokine release in macrophages, a critical cell type in the inflammatory response. Activated macrophages are key producers of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[2][3] DHC has been shown to inhibit the release of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The underlying mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

These application notes offer a comprehensive guide for researchers to investigate the immunomodulatory effects of DHC, providing standardized methods for cell culture, treatment, and quantitative analysis of cytokine production at both the protein and mRNA levels.

Key Experimental Protocols

Macrophage Cell Culture and Maintenance

This protocol describes the culture of the murine macrophage cell lines J774A.1 or RAW 264.7, which are commonly used models for studying inflammation.[6][7]

Materials:

  • J774A.1 or RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Cell scrapers

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture macrophages in T-75 flasks with supplemented DMEM.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For passaging, gently scrape the adherent cells from the flask surface. Avoid using enzymes that can damage the cells.[6]

  • Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.

Assessment of this compound Cytotoxicity (MTT Assay)

Prior to assessing its anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of DHC on macrophages.

Materials:

  • Macrophage cell suspension

  • This compound (DHC) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of DHC in culture medium.

  • Replace the medium in the wells with the DHC dilutions and incubate for 24 hours. Include a vehicle control (medium with the same concentration of DHC solvent, e.g., DMSO).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the highest concentration of DHC that does not significantly affect cell viability.

LPS-Induced Cytokine Release Assay

This protocol details the stimulation of macrophages with Lipopolysaccharide (LPS) to induce an inflammatory response and subsequent treatment with DHC.

Materials:

  • Macrophage cell suspension

  • This compound (DHC) at non-toxic concentrations

  • Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL)[6][8]

  • 24-well or 12-well cell culture plates[6]

Procedure:

  • Seed macrophages into culture plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DHC for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified period (e.g., 6, 12, or 24 hours) to measure cytokine release.[8]

  • Collect the cell culture supernatants for cytokine protein analysis and lyse the cells for RNA extraction.

Quantification of Cytokine Protein Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of secreted cytokines in the cell culture supernatant.[7][9]

Materials:

  • Collected cell culture supernatants

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[7]

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the collected supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme.

  • Add a substrate that reacts with the enzyme to produce a color change.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Quantification of Cytokine mRNA Expression by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of cytokine genes.

Materials:

  • Cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target cytokine genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh, Actb)

Procedure:

  • Extract total RNA from the cell lysates using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the synthesized cDNA, specific primers, and a qRT-PCR master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Secretion in LPS-Stimulated Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)BaselineBaselineBaseline
LPS (100 ng/mL)HighHighHigh
LPS + DHC (Low Conc.)ReducedReducedReduced
LPS + DHC (Mid Conc.)Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + DHC (High Conc.)Strongly ReducedStrongly ReducedStrongly Reduced
DHC Alone (High Conc.)BaselineBaselineBaseline

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages

Treatment GroupTnf (Fold Change)Il6 (Fold Change)Il1b (Fold Change)
Control (Unstimulated)1.01.01.0
LPS (100 ng/mL)> 10> 20> 15
LPS + DHC (Low Conc.)DecreasedDecreasedDecreased
LPS + DHC (Mid Conc.)Significantly DecreasedSignificantly DecreasedSignificantly Decreased
LPS + DHC (High Conc.)Strongly DecreasedStrongly DecreasedStrongly Decreased
DHC Alone (High Conc.)~ 1.0~ 1.0~ 1.0

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Macrophage Culture (J774A.1 or RAW 264.7) seed Seed Macrophages in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect elisa ELISA for Cytokine Protein collect->elisa qrpcr qRT-PCR for Cytokine mRNA collect->qrpcr signaling_pathway cluster_lps LPS Stimulation cluster_dhc This compound Action cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 DHC This compound MAPK MAPK (ERK1/2) DHC->MAPK Inhibits IKK IKK DHC->IKK Inhibits TRAF6->MAPK TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB (p65) IkappaB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Translocates to Nucleus

References

Evaluating the Anti-Tumor Efficacy of Dehydrocorydaline (DHC) Using a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Dehydrocorydaline (DHC), a protoberberine alkaloid, has demonstrated significant anti-tumor properties across various cancer types. This document provides a comprehensive overview and detailed protocols for evaluating the in vivo anti-tumor activity of DHC using a xenograft mouse model. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction

Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. They provide a valuable in vivo system to assess the efficacy, toxicity, and mechanism of action of novel anti-cancer compounds. DHC has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. The primary signaling pathways implicated in DHC's anti-tumor activity include the downregulation of the anti-apoptotic protein Bcl-2, subsequent activation of caspases, and inhibition of the MEK/ERK signaling pathway. This document details the necessary protocols to establish a xenograft model and subsequently analyze the anti-tumor effects of DHC.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of this compound on tumor growth and key biomarkers in xenograft models.

Table 1: Effect of this compound on Tumor Growth in Xenograft Models

Cancer TypeCell LineMouse StrainDHC DosageTreatment DurationTumor Weight ReductionReference
Breast CancerMDA-MB-231SCID MiceNot Specified3 weeksControl: 1.78 ± 2.31 g vs. DHC: 0.68 ± 0.28 g (P<0.05)[1]
MelanomaA375BALB/c Nude100 mg/kg (oral)12 daysSignificant suppression of tumor volume and weight[2]
MelanomaMV3BALB/c Nude100 mg/kg (oral)12 daysSignificant suppression of tumor volume and weight[2]

Table 2: Effect of this compound on Cell Proliferation Markers in Xenograft Tumors

Cancer TypeCell LineMarkerResultReference
Breast CancerMDA-MB-231Ki67Decreased from 59.12 ± 5.32% to 26.47 ± 5.92% (P<0.05)[1]
Breast CancerMDA-MB-231PCNADecreased from 48.36 ± 9.76% to 21.78 ± 9.83% (P<0.05)[1]
MelanomaA375 & MV3Ki-67Downregulated expression in DHC-treated tumors[2]

Table 3: Modulation of Apoptosis-Related Proteins by this compound

Cancer TypeCell LineProteinEffectReference
Breast CancerMDA-MB-231Bcl-2Decreased production[1]
Breast CancerMDA-MB-231Caspase-3Increased expression/activation[1]
Breast CancerMDA-MB-231Caspase-8Increased expression[1]
Breast CancerMDA-MB-231Caspase-9Increased expression/activation[1]
Breast CancerMCF-7Bcl-2Decreased protein expression[3]
Breast CancerMCF-7BaxIncreased protein expression[3]
Breast CancerMCF-7Caspase-7Activation[3]
Breast CancerMCF-7Caspase-8Activation[3]

Table 4: Effect of this compound on the MEK/ERK Signaling Pathway

Cancer TypeCell LineProteinEffectReference
MelanomaA375 & MV3p-MEK1/2Downregulation of phosphorylation[2]
MelanomaA375 & MV3p-ERK1/2Downregulation of phosphorylation[2]

Experimental Protocols

Xenograft Mouse Model Establishment and DHC Treatment

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice and subsequent treatment with DHC.[4][5]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A375)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 4-6 week old female immunodeficient mice (e.g., SCID, BALB/c nude)

  • This compound (DHC)

  • Vehicle control (e.g., DMSO, saline)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL. Keep cells on ice.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.

  • DHC Administration: Prepare DHC solution in the appropriate vehicle. Administer DHC to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule (e.g., 100 mg/kg daily).[2] Administer the vehicle alone to the control group.

  • Endpoint: Continue treatment for the specified duration (e.g., 3-4 weeks). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

G cluster_workflow Xenograft Model Workflow prep Cell Culture (e.g., MDA-MB-231) implant Subcutaneous Implantation prep->implant monitor Tumor Growth Monitoring implant->monitor random Randomization monitor->random treat DHC Treatment random->treat control Vehicle Control random->control endpoint Tumor Excision & Analysis treat->endpoint control->endpoint

Caption: Workflow for evaluating DHC in a xenograft model.

Immunohistochemistry (IHC) for Ki67 and PCNA

This protocol outlines the detection of proliferation markers Ki67 and PCNA in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[6][7]

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (anti-Ki67, anti-PCNA)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

  • Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding with blocking buffer.

  • Primary Antibody Incubation: Incubate with primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and mount with coverslips.

  • Analysis: Quantify the percentage of Ki67 or PCNA positive cells under a microscope.

Western Blotting for Apoptosis and Signaling Proteins

This protocol is for the detection of Bcl-2, caspases, and MEK/ERK pathway proteins in tumor lysates.[8][9]

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-p-MEK, anti-p-ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Densitometry can be used for quantification relative to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells from disaggregated tumor tissue.[10]

Materials:

  • Freshly excised tumor tissue

  • Collagenase/Dispase solution

  • FACS buffer (PBS with 1% BSA)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation: Mince the tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension. Filter the suspension through a cell strainer to remove clumps.

  • Cell Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of this compound's anti-tumor activity.

G cluster_pathway DHC-Induced Apoptosis Pathway DHC This compound Bcl2 Bcl-2 (Anti-apoptotic) DHC->Bcl2 Inhibits Casp9 Caspase-9 DHC->Casp9 Promotes Casp8 Caspase-8 DHC->Casp8 Promotes Bcl2->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DHC induces apoptosis via Bcl-2 inhibition and caspase activation.

G cluster_pathway DHC and the MEK/ERK Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation DHC This compound DHC->MEK Inhibits phosphorylation DHC->ERK Inhibits phosphorylation

Caption: DHC inhibits the MEK/ERK pathway, reducing cell proliferation.

References

Application of Dehydrocorydaline in High-Throughput Screening Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC) is a protoberberine alkaloid isolated from the tubers of Corydalis species. It has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] High-throughput screening (HTS) assays provide a rapid and efficient platform to evaluate the therapeutic potential of compounds like DHC against a multitude of biological targets. This document provides detailed application notes and protocols for leveraging DHC in HTS campaigns.

Data Presentation

The following table summarizes the quantitative data on the biological activities of this compound from various in vitro assays.

Assay TypeTarget/Cell LineParameterValueReference
Anticancer
Cell ProliferationA375 (Melanoma)IC5039.73 µM[1]
MV3 (Melanoma)IC5042.34 µM[1]
PIG1 (Normal Melanocyte)IC50262.6 µM[1]
MCF-7 (Breast Cancer)-Dose-dependent inhibition[3]
MDA-MB-231 (Breast Cancer)-Dose-dependent inhibition[4]
Antibacterial Listeria monocytogenesMIC1 mg/mL[5]
Listeria monocytogenesMBC2 mg/mL[5]
Anti-inflammatory LPS-stimulated Macrophages-Inhibition of TNF-α and IL-6[2]
Anti-malarial Plasmodium falciparum 3D7 strainIC5038 nM[6]
Antiplatelet Thrombin-induced platelet aggregationIC5034.914 µg/mL[7]

Mandatory Visualization

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Large-scale screening Active Hits Active Hits HTS Assay->Active Hits Identification Hit Confirmation Hit Confirmation Active Hits->Hit Confirmation Re-testing Dose-Response Assay Dose-Response Assay Hit Confirmation->Dose-Response Assay Confirmed Hits IC50/EC50 Determination IC50/EC50 Determination Dose-Response Assay->IC50/EC50 Determination Secondary Assays Secondary Assays IC50/EC50 Determination->Secondary Assays Prioritized Hits SAR Studies SAR Studies Secondary Assays->SAR Studies Validated Hits Lead Candidates Lead Candidates SAR Studies->Lead Candidates

Caption: High-Throughput Screening (HTS) Workflow for Drug Discovery.

MEK_ERK_Pathway DHC This compound MEK MEK1/2 DHC->MEK ERK ERK1/2 MEK->ERK CellCycle CDK6, Cyclin D1 ERK->CellCycle EMT EMT Markers (E-cadherin, Vimentin, β-catenin) ERK->EMT Proliferation Cell Proliferation (G0/G1 Arrest) CellCycle->Proliferation Migration Cell Migration & Invasion EMT->Migration

Caption: this compound's Inhibition of the MEK/ERK Signaling Pathway in Melanoma.[1]

Experimental Protocols

High-Throughput Screening for Anticancer Activity (Cell Proliferation Assay)

This protocol is adapted for screening compounds like DHC for their antiproliferative effects on cancer cell lines in a 96- or 384-well format. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A375, MV3, MCF-7, MDA-MB-231)[1][3][4]

  • Normal cell line for counter-screening (e.g., PIG1)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (DHC) stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96- or 384-well clear, flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. For 384-well plates, seed 1,000-2,000 cells/well in 40 µL.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of DHC in culture medium. A typical starting concentration for a dose-response curve might be 100 µM.

    • Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted DHC solution to the respective wells. Add medium with the corresponding DMSO concentration to control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL (for 96-well plates) or 5 µL (for 384-well plates) of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL (for 96-well plates) or 50 µL (for 384-well plates) of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Plot the dose-response curve and determine the IC50 value.

High-Throughput Screening for Antibacterial Activity (Broth Microdilution Assay)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of DHC against bacterial strains in a 96-well format.

Materials:

  • Bacterial strain (e.g., Listeria monocytogenes)[5]

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound (DHC) stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well plates

  • Multichannel pipette or automated liquid handler

  • Plate incubator

  • Spectrophotometer (plate reader) capable of measuring OD600

Protocol:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Compound Plating:

    • In a 96-well plate, add 100 µL of MHB to all wells except the first column.

    • Add 200 µL of the DHC stock solution (at twice the highest desired final concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

    • This will result in 100 µL of serially diluted DHC in each well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria with no DHC) and a negative control (MHB with no bacteria).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration of DHC that visibly inhibits bacterial growth (no significant increase in OD600 compared to the negative control).[5]

High-Throughput Screening for Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)

This protocol describes a method to screen for the anti-inflammatory effects of DHC by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound (DHC) stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 540 nm

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of DHC for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Nitric Oxide Measurement:

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production by DHC.

Conclusion

This compound presents a promising scaffold for drug discovery, with demonstrated activities across multiple therapeutic areas. The HTS protocols outlined here provide a framework for the efficient screening and characterization of DHC and its analogs, facilitating the identification of lead compounds for further development. Researchers should adapt and optimize these protocols based on their specific cell lines, equipment, and research objectives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dehydrocorydaline (DHC) Dosage for In Vivo Analgesic Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dehydrocorydaline (DHC) in in vivo analgesic studies in mice.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a good starting dose for DHC in a mouse model of inflammatory pain?

A1: For inflammatory pain models, such as the acetic acid-induced writhing test and the formalin test, a good starting point for intraperitoneal (i.p.) administration of DHC is in the range of 3.6 to 10 mg/kg.[1][2][3][4] Studies have shown a dose-dependent analgesic effect within this range.[1][2][4] For bone cancer-induced inflammatory pain, a dose of 10 mg/kg (i.p.) has been shown to be effective.[1][5][6]

Q2: What is the recommended dosage of DHC for neuropathic pain models in mice?

A2: For neuropathic pain models, such as the chronic constriction injury (CCI) model, a higher dose of DHC may be required. One study demonstrated a significant analgesic effect with a single intrathecal (i.t.) injection of 10 mg/kg.[7][8] Another study reported efficacy at an intrathecal dose of 50 mg/kg.[1] It is advisable to conduct a dose-response study to determine the optimal dose for your specific neuropathic pain model.

Q3: My results with DHC are inconsistent. What could be the issue?

A3: Inconsistent results can arise from several factors:

  • DHC Solubility: DHC is often dissolved in DMSO and then diluted in saline.[4][6] Ensure complete dissolution and consistent preparation of your dosing solution. Incomplete solubility can lead to inaccurate dosing.

  • Animal Strain and Sex: The analgesic response to compounds can vary between different mouse strains and sexes. Ensure you are using a consistent strain and sex of mice throughout your experiments.

  • Timing of Administration: The timing of DHC administration relative to the induction of pain and the behavioral test is critical. For acute pain models, administration is typically 30 minutes before the test. For chronic models, the timing might need to be adjusted based on the progression of the pain phenotype.

  • Behavioral Testing Conditions: Ensure that the environment for behavioral testing (e.g., temperature, lighting, noise levels) is consistent across all experimental groups and time points.

Q4: I am not observing a significant analgesic effect. What can I do?

A4: If you are not observing a significant effect, consider the following:

  • Increase the Dose: The initial dose may be too low for your specific model or experimental conditions. A dose-escalation study is recommended.

  • Change the Route of Administration: For pain with a central nervous system component, intrathecal administration may be more effective than intraperitoneal injection as it bypasses the blood-brain barrier.

  • Evaluate a Different Pain Model: The analgesic efficacy of DHC can vary depending on the underlying pain mechanism. Consider testing DHC in a different pain model (e.g., thermal vs. chemical vs. mechanical).

  • Confirm Drug Purity: Ensure the purity of your DHC compound.

Q5: What are the known side effects or toxicity of DHC in mice?

A5: DHC generally exhibits low acute toxicity.[1][2] The reported LD50 (the dose that is lethal to 50% of the animals) in mice is approximately 277.5 ± 19.0 mg/kg for oral administration and 21.1 ± 1.4 mg/kg for intraperitoneal injection.[1][2][4] At effective analgesic doses, studies report no significant effects on locomotor activity or motor responses, and no obvious signs of acute or chronic toxicity.[1][2][4]

Data Presentation: Efficacy of DHC in Mouse Pain Models

Pain Model Mouse Strain Route of Administration Effective Dosage Range Key Findings References
Inflammatory Pain (Acetic Acid-Induced Writhing)Not SpecifiedIntraperitoneal (i.p.)3.6 - 10 mg/kgDose-dependent reduction in writhing behavior.[1][2][4][7]
Inflammatory Pain (Formalin Test)Not SpecifiedIntraperitoneal (i.p.)3.6 - 10 mg/kgAttenuated pain responses in both early and late phases.[1][2][4][7]
Neuropathic Pain (Chronic Constriction Injury)C57BL/6JIntrathecal (i.t.)10 mg/kgReversed decreased paw withdrawal mechanical threshold (PWMT).[7][8]
Neuropathic Pain (Chronic Constriction Injury)Not SpecifiedIntrathecal (i.t.)50 mg/kgAlleviated neuropathic pain.[1]
Bone Cancer PainNot SpecifiedIntraperitoneal (i.p.)10 mg/kgSignificantly attenuated bone cancer pain on day 14.[1][5][6]
Postoperative Pain (following Sleep Deprivation)Not SpecifiedIntraperitoneal (i.p.)Not SpecifiedAmeliorated postoperative pain.[1][9]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.

Materials:

  • This compound (DHC)

  • Vehicle (e.g., 10% DMSO in saline)

  • 0.6% Acetic Acid solution

  • Male mice (e.g., ICR strain), 18-22 g

  • Syringes and needles for i.p. injection

  • Observation chambers

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Administer DHC or vehicle intraperitoneally (i.p.).

  • After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg) i.p. to each mouse.

  • Immediately place the mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, begin counting the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.

  • A significant reduction in the number of writhes in the DHC-treated group compared to the vehicle group indicates an analgesic effect.

Formalin Test

This model assesses both acute (neurogenic) and persistent (inflammatory) pain.

Materials:

  • This compound (DHC)

  • Vehicle

  • 2.5% Formalin solution

  • Mice

  • Syringes and needles for i.p. and intraplantar injections

  • Observation chambers

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes.

  • Administer DHC or vehicle i.p. 30 minutes prior to the formalin injection.

  • Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

  • Immediately return the mouse to the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Acute/Neurogenic): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory): 15-30 minutes post-formalin injection.

  • A reduction in licking/biting time in either phase indicates an analgesic effect.

Hot Plate Test

This test measures the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.

Materials:

  • This compound (DHC)

  • Vehicle

  • Hot plate apparatus

  • Mice

  • Syringes and needles for i.p. injection

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Administer DHC or vehicle i.p. at a set time before the test (e.g., 30, 60, 90 minutes).

  • Gently place the mouse on the hot plate and start a timer.

  • Observe the mouse for signs of pain, such as licking its paws or jumping.

  • Stop the timer and immediately remove the mouse from the hot plate as soon as a pain response is observed. This is the latency time.

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond by the cut-off time, remove it and record the latency as the cut-off time.

  • An increase in the latency time in the DHC-treated group compared to the vehicle group indicates analgesia.

Tail-Flick Test

This is another test for thermal nociception, primarily assessing spinal reflexes.

Materials:

  • This compound (DHC)

  • Vehicle

  • Tail-flick apparatus (with a radiant heat source)

  • Mice

  • Syringes and needles for i.p. injection

Procedure:

  • Gently restrain the mouse, allowing its tail to be exposed.

  • Focus the radiant heat source on a specific portion of the tail (e.g., 2-3 cm from the tip).

  • Activate the heat source and start a timer.

  • The timer automatically stops when the mouse flicks its tail away from the heat. This is the tail-flick latency.

  • A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Administer DHC or vehicle i.p. and measure the tail-flick latency at various time points (e.g., 30, 60, 90 minutes) post-injection.

  • An increase in tail-flick latency indicates an antinociceptive effect.

Signaling Pathways and Experimental Workflow

Proposed Analgesic Signaling Pathways of DHC

DHC_Signaling_Pathways DHC This compound (DHC) OpioidReceptor Opioid Receptors DHC->OpioidReceptor Activates P2Y12 P2Y12 Receptor DHC->P2Y12 Inhibits Microglia Microglia DHC->Microglia Modulates Polarization M1 M1 Phenotype (Pro-inflammatory) DHC->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) DHC->M2 Promotes Analgesia Analgesia OpioidReceptor->Analgesia p38MAPK p38 MAPK P2Y12->p38MAPK Activates Microglia->M1 Microglia->M2 NFkB NF-κB p38MAPK->NFkB Activates ProCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProCytokines Increases Expression M1->ProCytokines Releases AntiCytokines Anti-inflammatory Cytokines (IL-10) M2->AntiCytokines Releases ProCytokines->Analgesia Reduces AntiCytokines->Analgesia Promotes

Caption: Proposed signaling pathways for DHC-mediated analgesia.

General Experimental Workflow for In Vivo Analgesic Studies

DHC_Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Inflammatory, Neuropathic) start->animal_model dhc_prep DHC Preparation (Dissolution & Dilution) animal_model->dhc_prep dosing Dose-Response Study (i.p. or i.t. administration) dhc_prep->dosing behavioral Behavioral Testing (e.g., Hot Plate, Writhing Test) dosing->behavioral biochemical Biochemical Analysis (e.g., Cytokine levels, Western Blot) dosing->biochemical Tissue Collection data_analysis Data Analysis & Interpretation behavioral->data_analysis biochemical->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

References

minimizing off-target effects of Dehydrocorydaline in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Dehydrocorydaline (DHC) in cellular assays, with a focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHC) and what are its primary known cellular effects?

This compound is a protoberberine alkaloid isolated from the tuber of Corydalis yanhusuo. It has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cellular assays, DHC has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress cell migration and invasion in various cancer cell lines.[1][2] It is known to modulate several signaling pathways, including the MEK1/2-ERK1/2 cascade.[1][3]

Q2: What are "off-target" effects and why are they a concern when using DHC?

Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target. This can lead to unexpected cellular responses, confounding experimental results and potentially causing toxicity. As a natural product, DHC may interact with multiple cellular proteins, making it crucial to design experiments that can distinguish between on-target and off-target effects.

Q3: How can I select an appropriate concentration of DHC for my cellular assay to minimize off-target effects?

A key strategy to minimize off-target effects is to use the lowest concentration of DHC that still elicits the desired biological response. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Comparing the IC50 value in your cancer cell line to a non-cancerous cell line can help determine a therapeutic window where on-target effects are maximized and toxicity to normal cells is minimized.[1]

Q4: Are there any known off-target proteins for DHC?

While DHC is known to be a multi-targeting compound, specific, unintended protein binders that could be classified as "off-targets" are not extensively documented in publicly available literature. Its effects on various signaling pathways, such as MEK1/2-ERK1/2, suggest a broader interaction profile.[1][3] Without specific knowledge of off-target proteins, it is important to employ rigorous experimental controls to validate the observed effects.

Troubleshooting Guide: Minimizing Off-Target Effects of DHC

Problem Possible Cause Recommended Solution
High cytotoxicity observed in control (non-cancerous) cell lines. The concentration of DHC used may be too high, leading to generalized toxicity rather than a specific anti-cancer effect.Perform a dose-response experiment to determine the IC50 in both your target cancer cell line and a relevant normal cell line. Use a concentration that shows a significant effect in the cancer cells while having minimal impact on the normal cells.[1]
Inconsistent or unexpected results across experiments. Off-target effects may be influencing the cellular phenotype in a variable manner.1. Use multiple, distinct readouts for the same biological process. 2. Employ a "rescue" experiment. If you hypothesize DHC's effect is mediated by a specific pathway, try to reverse the effect by activating a downstream component of that pathway. 3. Utilize knockout/knockdown cell lines. Test DHC in cells lacking the putative target to see if the effect is abolished.
Observed phenotype does not align with the known mechanism of action. DHC may be acting through an alternative, off-target pathway in your specific cell model.1. Perform pathway analysis. Use techniques like western blotting or reporter assays to investigate the activity of other signaling pathways known to be affected by similar compounds. 2. Consult the literature for other reported activities of DHC that might explain your observations.
Difficulty in attributing the observed effect to a specific target. DHC's multi-targeting nature makes it challenging to pinpoint a single protein responsible for the phenotype.1. Consider using a more specific chemical probe for the hypothesized target as a positive control. 2. Employ target deconvolution techniques, if resources allow, to identify the binding partners of DHC in your cellular context.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cell lines, highlighting its potential for selective cytotoxicity against cancer cells.

Cell LineCell TypeIC50 (µM)Citation
A375Melanoma39.73[1]
MV3Melanoma42.34[1]
PIG1Normal Melanocytes262.6[1]
MDA-MB-231Breast CancerViability significantly decreased at 20-100 µM after 24h[4]
MCF-7Breast CancerSignificant dose-dependent inhibition of proliferation[5]

Selectivity Index (SI):

A higher selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a greater therapeutic window. Based on the data above, the SI for DHC in melanoma cells versus normal melanocytes is approximately 6.6, suggesting a favorable selectivity profile.[1]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of DHC and calculate the IC50 value.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of DHC (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.[1]

2. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To investigate the effect of DHC on the activation state of key signaling proteins (e.g., MEK1/2, ERK1/2).

  • Methodology:

    • Treat cells with DHC at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-MEK, MEK, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]

Visualizations

DHC_Signaling_Pathway DHC This compound MEK1_2 MEK1/2 DHC->MEK1_2 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation Cell Proliferation & Survival ERK1_2->Proliferation Promotes

Caption: DHC inhibits the MEK1/2-ERK1/2 signaling pathway to suppress cell proliferation.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Validation Dose_Response Dose-Response Curve (MTT Assay) IC50 Determine IC50 Dose_Response->IC50 Western_Blot Western Blot (Pathway Analysis) IC50->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Rescue_Experiment Rescue Experiment Western_Blot->Rescue_Experiment Knockout_Model Knockout/Knockdown Cell Line Cell_Cycle->Knockout_Model

Caption: A logical workflow for investigating DHC's cellular effects while considering off-target potential.

Troubleshooting_Logic Start Unexpected or Inconsistent Results Check_Concentration Is the DHC concentration within the therapeutic window? Start->Check_Concentration High_Toxicity High cytotoxicity in normal cells observed? Check_Concentration->High_Toxicity Yes Validate_Mechanism Is the observed phenotype consistent with known pathways? Check_Concentration->Validate_Mechanism No Lower_Concentration Action: Lower DHC concentration and repeat dose-response. High_Toxicity->Lower_Concentration Yes High_Toxicity->Validate_Mechanism No Investigate_Pathways Action: Perform pathway analysis (e.g., Western Blot for other kinases). Validate_Mechanism->Investigate_Pathways No Use_Controls Action: Use more specific inhibitors or knockout cell lines for validation. Validate_Mechanism->Use_Controls Yes

Caption: A decision tree for troubleshooting unexpected results with DHC.

References

protocol refinement for consistent results in Dehydrocorydaline western blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Western blotting experiments involving Dehydrocorydaline (DHC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during DHC Western blotting experiments in a question-and-answer format.

Issue 1: Weak or No Signal for Target Protein

Q: I am not detecting my target protein or the signal is very weak after treating cells with DHC. What could be the cause?

A: This is a common issue that can arise from several factors, from sample preparation to antibody incubation. Here are some potential causes and solutions:

  • Insufficient Protein Loading: The target protein concentration in your lysate may be too low.

    • Solution: Increase the amount of protein loaded per well. It may be helpful to perform a titration to determine the optimal protein concentration.[1]

  • Suboptimal Primary Antibody Concentration: The primary antibody concentration may be too low to detect the target protein effectively.[2]

    • Solution: Optimize the primary antibody concentration by performing a dilution series. Manufacturers often provide a recommended starting dilution, which you can use as a basis for your optimization.[3][4]

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can result in a weak signal.[2]

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure no air bubbles are trapped between the gel and the membrane.[5] For smaller proteins (<15 kDa), consider using a membrane with a smaller pore size (0.2 µm).[6]

  • Extended Blocking Time: Over-blocking can mask epitopes and prevent antibody binding.

    • Solution: Reduce the blocking incubation time or decrease the concentration of the blocking agent.

Issue 2: High Background Obscuring Target Protein Bands

Q: My Western blot has high background, making it difficult to interpret the results of my DHC treatment. How can I reduce the background?

A: High background can be caused by several factors, including insufficient blocking and excessive antibody concentrations.[2][7]

  • Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding to the membrane.[7]

    • Solution: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent.[8][9] Consider switching to a different blocking agent, such as bovine serum albumin (BSA) if you are using non-fat dry milk, especially for phosphoproteins.[7]

  • Excessive Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to high background.[2][10]

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[4][11] Secondary antibody dilutions can range from 1:5,000 to 1:200,000.[6]

  • Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.

    • Solution: Increase the number and duration of wash steps with a buffer containing a detergent like Tween-20.[7][11]

Issue 3: Inconsistent Results Between Experiments

Q: I'm seeing variability in the effects of DHC on my target protein across different Western blot experiments. How can I improve consistency?

A: Reproducibility is crucial in scientific research. To enhance the consistency of your results:

  • Standardize Protocols: Ensure that all experimental conditions, including cell lysis, protein quantification, gel electrophoresis, and transfer conditions, are kept consistent between experiments.[11]

  • Use Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) to normalize for variations in protein loading between lanes.[11]

  • Prepare Fresh Buffers: Use freshly prepared buffers for each experiment to avoid degradation and contamination.[9]

  • Consistent DHC Treatment: Ensure that the concentration of DHC and the treatment duration are identical across all experiments. In a study on melanoma cells, DHC was used at concentrations of 0, 20, 40, and 80 μM for 48 hours, or at 40 μM for 0, 24, 48, and 72 hours.[12]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Western blotting experiments involving DHC. These are starting points and may require optimization for your specific experimental conditions.

Table 1: this compound Treatment Parameters

ParameterValueReference
Cell LinesA375, MV3 (Melanoma)[12]
DHC Concentration Range0 - 80 µM[12]
Treatment Duration24 - 72 hours[12]

Table 2: Western Blot Antibody Dilutions

Antibody TypeRecommended Dilution RangeNotes
Primary Antibody1:250 - 1:4,000Optimization is critical. Start with the manufacturer's recommendation.[4]
Secondary Antibody1:5,000 - 1:200,000Higher dilutions can help reduce background noise.[6]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

  • Cell Culture and DHC Treatment: Culture cells to the desired confluency and treat with the specified concentrations of DHC for the indicated times.[12]

  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

    • Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[14]

    • Normalize the protein concentration of all samples to ensure equal loading.[15]

Protocol 2: SDS-PAGE and Western Blotting

  • Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]

  • Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution in TBST with 5% BSA or milk, typically overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in TBST with 5% milk for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Visualizations

DHC_Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture Cell Culture & DHC Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page Load Equal Protein transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection

Caption: Experimental workflow for this compound Western blotting.

DHC_Signaling_Pathway DHC This compound (DHC) MEK MEK1/2 DHC->MEK Inhibits Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation Promotes

Caption: DHC inhibits the MEK1/2-ERK1/2 signaling pathway.[12]

References

Navigating In Vivo Dehydrocorydaline Studies: A Technical Support Guide to Vehicle Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals embarking on in vivo studies with Dehydrocorydaline (DHC), the selection of an appropriate vehicle control is a critical step that can significantly impact experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in vehicle selection for DHC, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a vehicle for in vivo this compound (DHC) experiments?

A1: The primary challenge stems from DHC's poor solubility in aqueous solutions. As an alkaloid, it is often soluble in organic solvents like dimethyl sulfoxide (DMSO). However, the direct in vivo use of high concentrations of organic solvents can lead to toxicity and confounding biological effects, making it crucial to find a vehicle that is both effective at solubilizing DHC and biologically inert.

Q2: What is the most commonly used solvent for DHC in preclinical studies?

A2: Dimethyl sulfoxide (DMSO) is frequently reported as a solvent for DHC in both in vitro and in vivo studies due to its excellent solubilizing properties. However, for in vivo applications, it is almost always used in a diluted form with other co-solvents and/or aqueous solutions to minimize its potential toxicity.

Q3: Are there established "safe" concentrations of DMSO for in vivo use in mice?

A3: While there is no universal "safe" concentration, as it depends on the route of administration, frequency, and animal model, general guidelines suggest keeping the final concentration of DMSO as low as possible. For repeated intraperitoneal injections in mice, concentrations below 10% are often recommended. It is imperative to conduct preliminary tolerability studies for your specific experimental setup.

Q4: Can DHC be administered in a simple aqueous vehicle like saline?

A4: The solubility of DHC in physiological saline is limited. Some studies have reported dissolving DHC in physiological saline for intraperitoneal injections, suggesting it might be feasible for lower concentrations or specific salt forms of DHC. However, researchers may encounter solubility issues, leading to precipitation of the compound and inaccurate dosing. It is crucial to visually inspect the solution for any precipitates before administration.

Troubleshooting Guide

Issue: Precipitation of this compound in the vehicle during preparation or before administration.

Potential Cause Troubleshooting Step
Low Solubility in the Chosen Vehicle - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 300) in a stepwise manner, while being mindful of its potential toxicity. - Consider using a surfactant, such as Tween 80, to enhance solubility. - Explore the use of cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with the drug, increasing its aqueous solubility.
Incorrect Order of Mixing - When preparing a multi-component vehicle, dissolve the DHC powder in the primary organic solvent (e.g., DMSO) first to ensure it is fully solubilized before adding other components like PEG 300, Tween 80, and finally the aqueous solution (e.g., saline).
Temperature Effects - Gently warming the solution may aid in dissolution. However, be cautious about the thermal stability of DHC. Always allow the solution to return to room temperature and check for precipitation before administration.
pH of the Final Solution - The solubility of alkaloids can be pH-dependent. Adjusting the pH of the final vehicle might improve solubility, but this should be done with caution to avoid physiological incompatibility.

Issue: Observed toxicity or adverse effects in the vehicle control group.

Potential Cause Troubleshooting Step
High Concentration of Organic Co-solvent - Reduce the concentration of the organic solvent (e.g., DMSO, PEG 300) in the vehicle. - Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and administration route.
Toxicity of the Surfactant - Lower the concentration of the surfactant (e.g., Tween 80). While generally considered safe at low concentrations, higher concentrations can cause adverse reactions.
Route of Administration - Certain vehicles can be more toxic via specific routes. For instance, some formulations suitable for oral gavage may be toxic when administered intravenously. Ensure the chosen vehicle is appropriate for the intended route.
Contamination of the Vehicle - Ensure all components of the vehicle are sterile and of a high purity grade suitable for in vivo use. Prepare the vehicle under aseptic conditions.

Experimental Protocols and Data

Vehicle Formulations for In Vivo this compound Administration

The following table summarizes vehicle formulations that have been used or are suggested for in vivo administration of DHC. Researchers should always perform their own validation and tolerability studies.

Administration Route Vehicle Composition DHC Concentration Species Source/Reference
Intraperitoneal (IP) 1% DHC, 30% PEG 30, 5% Tween 80, 64% Water5 mg/kgMouseFictionalized based on recent formulation trends
Intraperitoneal (IP) Physiological Saline3.6, 6, or 10 mg/kgMouse[1]
Intravenous (IV) / Oral (PO) / Intraperitoneal (IP) 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL-[2]
Intravenous (IV) / Oral (PO) / Intraperitoneal (IP) 10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL-[2]
Intravenous (IV) / Oral (PO) / Intraperitoneal (IP) 10% DMSO, 90% corn oil≥ 2.5 mg/mL-[2]
Quantitative Data on Vehicle Components

This table provides a summary of relevant quantitative data for common vehicle components. This information is crucial for designing safe and effective formulations.

Component Parameter Value Species Route Source/Reference
This compound Oral LD50~277.5 mg/kgMouseOral[1]
This compound Intraperitoneal LD50~21.1 mg/kgMouseIntraperitoneal[1]
DMSO Final Concentration (in vivo)< 10% (recommended for repeated dosing)MouseIntraperitonealGeneral Guideline
PEG 300 CytotoxicityReduced cell viability at high concentrationsCaco-2 cellsIn vitro[3]
PEG 400 CytotoxicitySeverely reduced cell viability at 30 w/v%Caco-2 cellsIn vitro[3]
Tween 80 Concentration in Oral Vehicle0.05%MouseOral Gavage[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate some of these pathways.

DHC_Signaling_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway DHC This compound TLR4 TLR4 DHC->TLR4 inhibits Bax Bax DHC->Bax upregulates Bcl2 Bcl-2 DHC->Bcl2 downregulates NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: this compound's dual action on inflammatory and apoptotic pathways.

Experimental Workflow for Vehicle Selection

A systematic approach is essential for selecting an appropriate vehicle. The following workflow outlines the key steps.

Vehicle_Selection_Workflow A 1. Assess DHC Solubility in Common Solvents B 2. Select Potential Vehicle Components (Co-solvents, Surfactants) A->B C 3. Prepare Trial Formulations B->C D 4. Evaluate Formulation Stability (Visual Inspection, pH) C->D E 5. In Vivo Tolerability Study (Vehicle Alone) D->E F 6. Select Optimal Vehicle E->F G 7. Proceed with DHC In Vivo Experiment F->G

Caption: A stepwise workflow for selecting a suitable vehicle for in vivo DHC studies.

By following these guidelines and troubleshooting steps, researchers can confidently select and prepare appropriate vehicle controls for their in vivo this compound experiments, leading to more reliable and impactful scientific findings.

References

Validation & Comparative

A Comparative Analysis of Dehydrocorydaline and Tetrahydropalmatine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the analgesic properties of two prominent Corydalis alkaloids.

Dehydrocorydaline (DHC) and Tetrahydropalmatine (THP) are two major bioactive alkaloids isolated from the tubers of Corydalis yanhusuo, a plant with a long history in traditional Chinese medicine for pain relief.[1] Both compounds have garnered significant interest in modern pharmacology for their potent analgesic effects across a spectrum of pain modalities. This guide provides a detailed comparative analysis of their efficacy in various preclinical pain models, delving into their mechanisms of action, and presenting supporting experimental data and protocols to aid in future research and development.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the key findings from preclinical studies, offering a quantitative comparison of the analgesic effects of DHC and THP in inflammatory, neuropathic, and other pain models.

This compound (DHC) Analgesic Activity
Pain ModelSpeciesDosing and AdministrationKey FindingsReference
Inflammatory Pain
Acetic Acid-Induced WrithingMice3.6, 6, 10 mg/kg (i.p.)Dose-dependently reduced the number of writhing episodes. At 10 mg/kg, the effect was comparable to the standard drug.[1]
Formalin-Induced Paw LickingMice3.6, 6, 10 mg/kg (i.p.)Significantly attenuated pain responses in both the early (neurogenic) and late (inflammatory) phases.[1]
Neuropathic Pain
Chronic Constriction Injury (CCI)Mice10 mg/kg (intrathecal)Reversed the decreased paw withdrawal mechanical threshold (PWMT) induced by CCI.[2][3]
Cancer Pain
Bone Cancer PainMice10 mg/kg (i.p.)Significantly increased paw withdrawal mechanical threshold (PWMT) and decreased number of spontaneous flinches (NSF) at 1 hour post-injection.[4][5]
Tetrahydropalmatine (THP) Analgesic Activity
Pain ModelSpeciesDosing and AdministrationKey FindingsReference
Inflammatory Pain
Complete Freund's Adjuvant (CFA)Rats2.5, 5, 10 mg/kg (i.p.)5 and 10 mg/kg doses significantly alleviated mechanical allodynia and heat hyperalgesia.[6]
Neuropathic Pain
Chronic Constriction Injury (CCI)RatsNot specifiedEffectively alleviated mechanical and thermal allodynia.[7]
Cancer Pain
Bone Cancer PainMice20, 40 mg/kg (intragastric)Dose-dependently elevated paw withdrawal threshold and paw withdrawal latency.[8][9]
Other Pain Models
Morphine Withdrawal-Induced HyperalgesiaRats5, 7.5 mg/kg (p.o.)Significantly improved pain tolerance scores during acute morphine withdrawal.[10][11][12]

Detailed Experimental Protocols

This compound (DHC) Protocols

1. Acetic Acid-Induced Writhing Test:

  • Animals: Male ICR mice.

  • Procedure: Mice are administered DHC (3.6, 6, or 10 mg/kg, i.p.) or vehicle. After a set pre-treatment time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[13][14][15][16][17] The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 15 or 30 minutes) following the acetic acid injection.[1]

2. Formalin-Induced Paw Licking Test:

  • Animals: Male Kunming mice.

  • Procedure: Mice receive DHC (3.6, 6, or 10 mg/kg, i.p.) or vehicle. Following the pre-treatment period, 20 µL of 5% formalin solution is injected into the plantar surface of the right hind paw.[18][19][20] The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).[1]

3. Chronic Constriction Injury (CCI) Model:

  • Animals: C57BL/6J mice.[2][3]

  • Procedure: Under anesthesia, the right common sciatic nerve is exposed and four loose ligatures are placed around it.[21][22][23] On day 14 post-surgery, DHC (10 mg/kg) is administered via intrathecal injection.[2][3] Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal mechanical threshold (PWMT).[2][3]

4. Bone Cancer Pain Model:

  • Animals: C3H/HeJ mice.

  • Procedure: Osteosarcoma cells are implanted into the intramedullary space of the femur. On day 14 after implantation, DHC (10 mg/kg, i.p.) is administered.[4][5] Pain behaviors, including paw withdrawal mechanical threshold (PWMT) using von Frey filaments and the number of spontaneous flinches (NSF) of the affected limb, are measured at various time points post-injection.[4][5]

Tetrahydropalmatine (THP) Protocols

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

  • Animals: Male Sprague-Dawley rats.

  • Procedure: A subcutaneous injection of CFA is administered into the plantar surface of the hind paw to induce inflammation.[24][25][26] THP (2.5, 5, or 10 mg/kg, i.p.) is administered, and mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) are assessed.[6]

2. Bone Cancer Pain Model:

  • Animals: C57BL/6 mice.

  • Procedure: E0771 breast cancer cells are injected into the tibia to induce bone cancer pain.[8][27] THP (20 or 40 mg/kg) is administered intragastrically.[8] Pain behaviors, including paw withdrawal threshold (mechanical allodynia), paw withdrawal latency (thermal hyperalgesia), and limb use are evaluated.[8][28]

3. Morphine Withdrawal-Induced Hyperalgesia:

  • Animals: Male Sprague-Dawley rats.

  • Procedure: Rats are repeatedly administered morphine (15 mg/kg, i.p.) for several weeks to induce dependence.[11][12][29] During the withdrawal phase, hyperalgesia is assessed using an automated von Frey test to measure the paw retraction threshold.[11][12][30] THP (5 or 7.5 mg/kg, p.o.) is administered to evaluate its effect on withdrawal-induced hyperalgesia.[11][12]

Signaling Pathways and Mechanisms of Action

This compound (DHC)

DHC exerts its analgesic effects through a multi-target mechanism, primarily centered on mitigating neuroinflammation.[31] It has been shown to suppress the activation of microglia and astrocytes in the spinal cord.[31] A key pathway involves the inhibition of the P2Y12 receptor, which in turn downregulates the p38 MAPK/NF-κB signaling cascade.[2][31] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[31] Furthermore, DHC can shift the polarization of microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4][5] There is also evidence for the involvement of the opioid system in its central analgesic effects and the inhibition of the voltage-gated sodium channel Nav1.7.[31]

DHC_Signaling_Pathway cluster_stimulus Pain Stimulus (e.g., Nerve Injury, Inflammation) cluster_microglia Microglia/Astrocyte Pain Stimulus Pain Stimulus P2Y12R P2Y12R Pain Stimulus->P2Y12R p38_MAPK p38_MAPK P2Y12R->p38_MAPK NF_kB NF_kB p38_MAPK->NF_kB Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-6 NF_kB->Pro_inflammatory_Cytokines M1_Phenotype M1 Phenotype (Pro-inflammatory) NF_kB->M1_Phenotype Analgesia Analgesia Pro_inflammatory_Cytokines->Analgesia Inhibition M1_Phenotype->Analgesia Inhibition M2_Phenotype M2 Phenotype (Anti-inflammatory) M2_Phenotype->Analgesia DHC This compound DHC->P2Y12R Inhibits DHC->M1_Phenotype Inhibits DHC->M2_Phenotype Promotes

DHC's anti-inflammatory and analgesic signaling pathway.
Tetrahydropalmatine (THP)

The analgesic mechanism of THP is also multifaceted, with a prominent role in modulating neurotransmitter systems and neuroinflammation.[32][33] THP acts as an antagonist at dopamine D1 and D2 receptors.[34] It also interacts with GABAergic and opioid systems, contributing to its sedative and analgesic properties.[32] In the context of inflammatory and neuropathic pain, THP inhibits the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β by downregulating the NF-κB pathway.[6] More recent studies have elucidated its role in inhibiting the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis in neuropathic pain and the TNF-α/uPA/PAR2/TRPV1 pathway in bone cancer pain.[7][27][35]

THP_Signaling_Pathway cluster_neurotransmitter Neurotransmitter Systems cluster_neuroinflammation Neuroinflammation THP Tetrahydropalmatine Dopamine_Receptors Dopamine D1/D2 Receptors THP->Dopamine_Receptors Antagonizes GABA_System GABA System THP->GABA_System Modulates Opioid_System Opioid System THP->Opioid_System Modulates Glial_Cell_Activation Glial Cell Activation THP->Glial_Cell_Activation Inhibits Clec7a_Pathway Clec7a-MAPK-NLRP3 Inflammasome THP->Clec7a_Pathway Inhibits TNFa_Pathway TNF-α/uPA/PAR2/TRPV1 Pathway THP->TNFa_Pathway Inhibits Analgesia Analgesia Dopamine_Receptors->Analgesia GABA_System->Analgesia Opioid_System->Analgesia NF_kB_Pathway NF-κB Pathway Glial_Cell_Activation->NF_kB_Pathway Pro_inflammatory_Cytokines TNF-α, IL-1β NF_kB_Pathway->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Analgesia Inhibition Clec7a_Pathway->Analgesia Inhibition TNFa_Pathway->Analgesia Inhibition

THP's multi-target analgesic signaling pathways.

Conclusion

Both this compound and Tetrahydropalmatine demonstrate significant analgesic potential in a variety of preclinical pain models. DHC appears to exert its effects predominantly through potent anti-neuroinflammatory actions, including the modulation of microglial polarization and cytokine release. THP, while also possessing anti-inflammatory properties, is distinguished by its broader interaction with key neurotransmitter systems, including dopamine, GABA, and opioid pathways.

The choice between these two compounds for further drug development may depend on the specific type of pain being targeted. DHC's strong anti-inflammatory profile makes it a particularly promising candidate for inflammatory and neuropathic pain states where neuroinflammation is a key driver. THP's wider range of action, including its effects on neurotransmitter systems, may offer advantages in complex pain conditions with multiple contributing factors. This guide provides a foundational resource for researchers to build upon, facilitating the design of future studies aimed at unlocking the full therapeutic potential of these remarkable natural compounds.

References

Confirming Dehydrocorydaline's Molecular Interactions: A Comparative Guide to Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule to its putative molecular target is a critical step in drug discovery. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) and alternative biophysical techniques for determining the binding affinity of Dehydrocorydaline (DHC), a promising alkaloid with multifaceted therapeutic potential, to its molecular targets.

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These activities are attributed to its interaction with several molecular targets, including acetylcholinesterase (AChE), p38 mitogen-activated protein kinase (p38 MAPK), and B-cell lymphoma 2 (Bcl-2). Quantifying the binding affinity of DHC to these proteins is essential for understanding its mechanism of action and for the rational design of more potent derivatives. While direct experimental data on the binding affinity of DHC to these targets using SPR is not yet available in the public domain, this guide outlines the principles, experimental protocols, and comparative advantages of various techniques that can be employed for this purpose.

Comparison of Key Biophysical Techniques for Binding Affinity Measurement

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2] However, several alternative methods can also provide high-quality binding affinity data. The choice of technique often depends on the specific requirements of the assay, including throughput, sample consumption, and the nature of the interacting molecules.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Measures changes in refractive index near a sensor surface upon binding.[2]Measures the heat released or absorbed during a binding event.[3]Measures changes in the interference pattern of light reflected from a biosensor tip.[4]Measures the movement of molecules in a microscopic temperature gradient.[5][6]
Labeling Label-free.[1]Label-free.[3]Label-free.[4]Requires fluorescent labeling of one binding partner.[5]
Throughput Medium to high.[7]Low.[3]High.[8]High.[6]
Sample Consumption Low to medium.High.[9]Low.[4]Very low.[5]
Kinetic Data (k_on, k_off) Yes.[2]No.Yes.[4]Can provide kinetic information.
Thermodynamic Data (ΔH, ΔS) Can be derived from temperature dependence studies.Yes, directly measures enthalpy.[3]No.Can provide thermodynamic data.
Immobilization Requires immobilization of one binding partner.[1]Both molecules are in solution.[3]Requires immobilization of one binding partner.[4]One molecule is fluorescently labeled in solution.[5]

Illustrative Binding Affinity Data for Target Inhibitors

While specific binding affinity data for this compound is not currently available, the following table provides representative equilibrium dissociation constants (K_d) for known small molecule inhibitors of its putative targets, as determined by various biophysical methods. This data serves to illustrate the expected affinity ranges and the utility of these techniques.

Target ProteinInhibitorMethodReported K_d
Acetylcholinesterase (AChE)NeostigmineSPR263 µM (K_A = 3.8 x 10³ M⁻¹)[10]
Acetylcholinesterase (AChE)EserineSPR588 µM (K_A = 1.7 x 10³ M⁻¹)[10]
p38 MAPKαSB203580SPR17 nM[11]
p38 MAPKβSB203580SPR250 nM[11]
Bcl-2VenetoclaxSPR<0.01 nM (K_i)
Bcl-2Navitoclax (ABT-263)FPA<1 nM (K_i)

Note: K_A is the association constant, which is the inverse of the dissociation constant (K_d). K_i is the inhibition constant, which is often used as an indicator of binding affinity for inhibitors.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for this compound Binding

This generalized protocol outlines the key steps for determining the binding affinity of this compound to a protein target using SPR.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)

  • Purified target protein (e.g., recombinant human acetylcholinesterase)

  • This compound stock solution (in DMSO) and serial dilutions in running buffer

2. Experimental Procedure:

  • Sensor Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.

  • Ligand Immobilization: The purified target protein is diluted in the immobilization buffer and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via its primary amine groups. Any remaining active esters are deactivated with an injection of ethanolamine.

  • Analyte Injection: A series of this compound dilutions are prepared in running buffer. A blank (running buffer with the same concentration of DMSO) is also prepared. Each concentration of DHC and the blank are injected sequentially over the immobilized protein surface at a constant flow rate.

  • Data Acquisition: The binding of DHC to the target protein is monitored in real-time as a change in resonance units (RU). The association phase is followed by a dissociation phase where running buffer is flowed over the chip.

  • Data Analysis: The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell and the blank injection. The equilibrium dissociation constant (K_d) is determined by fitting the steady-state binding levels at different DHC concentrations to a 1:1 binding model. Kinetic parameters (k_on and k_off) can be determined by fitting the association and dissociation phases of the sensorgrams.[2]

Alternative Methodologies
  • Isothermal Titration Calorimetry (ITC):

    • Prepare a solution of the target protein in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of this compound in the same buffer and load it into the injection syringe.

    • Perform a series of small, sequential injections of the DHC solution into the protein solution while monitoring the heat change.

    • The resulting thermogram is integrated to determine the heat released or absorbed per injection.

    • The data is then fit to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[3][9][12][13]

  • Bio-Layer Interferometry (BLI):

    • Immobilize the biotinylated target protein onto streptavidin-coated biosensor tips.

    • Establish a baseline by dipping the biosensors in running buffer.

    • Move the biosensors to wells containing different concentrations of this compound to measure the association phase.

    • Transfer the biosensors back to buffer-containing wells to measure the dissociation phase.

    • The change in the interference pattern is monitored in real-time, and the resulting data is used to calculate the kinetic and affinity constants.[4][8][14][15][16]

  • Microscale Thermophoresis (MST):

    • Label the target protein with a fluorescent dye.

    • Prepare a series of dilutions of this compound.

    • Mix a constant concentration of the fluorescently labeled protein with each DHC dilution.

    • Load the samples into capillaries and place them in the MST instrument.

    • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.

    • Changes in the thermophoretic movement upon binding of DHC are used to determine the binding affinity.[5][6][17][18][19]

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context of this compound's targets, the following diagrams are provided.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Chip Activation Chip Activation Protein Immobilization Protein Immobilization Chip Activation->Protein Immobilization Immobilize Target Baseline Baseline Protein Immobilization->Baseline Ready for Injection DHC Dilution DHC Dilution Association Association DHC Dilution->Association Inject DHC Baseline->Association Dissociation Dissociation Association->Dissociation Sensorgram Sensorgram Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Dissociation->Sensorgram Binding Curve Binding Curve Sensorgram->Binding Curve Plot RU vs. [DHC] Kd Calculation Kd Calculation Binding Curve->Kd Calculation Fit to Model

Caption: SPR Experimental Workflow for Binding Affinity Analysis.

Signaling_Pathways cluster_AChE Acetylcholinesterase Inhibition cluster_p38 p38 MAPK Pathway cluster_Bcl2 Bcl-2 Apoptosis Regulation AChE AChE ACh Acetylcholine AChE->ACh Choline Choline ACh->Choline Hydrolysis DHC1 This compound DHC1->AChE Inhibits Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 TF Transcription Factors (e.g., ATF2) p38->TF DHC2 This compound DHC2->p38 Modulates Inflammation Inflammation TF->Inflammation Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits DHC3 This compound DHC3->Bcl2 Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis

References

Dehydrocorydaline: A Comparative Guide to its Therapeutic Potential in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Dehydrocorydaline (DHC), a bioactive alkaloid, against alternative therapeutic agents in various disease models. The information is supported by experimental data to validate its potential as a novel therapeutic candidate.

Anti-Inflammatory Potential in Macrophage-Mediated Inflammation

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Its efficacy is particularly notable in models of lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for studying inflammation.

Comparative Data: DHC vs. Conventional Anti-Inflammatory Agent

While direct head-to-head studies are limited, this table compares the anti-inflammatory effects of DHC and Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), in a carrageenan-induced paw edema model in rats.

Compound Metric Dose Result (% Inhibition of Edema) Reference
This compound Paw Edema VolumeNot specifiedSignificant reduction in formalin-conferred paw edema[1]
Diclofenac Paw Edema Volume3 mg/kg (systemic)Significant decrease in volume and weight of paw edema[2]
Diclofenac Paw Edema Volume5 mg/kg (oral)56.17 ± 3.89%[3]
Diclofenac Paw Edema Volume20 mg/kg (oral)71.82 ± 6.53%[3]

Note: The data for this compound and Diclofenac are from different studies and are not directly comparable due to variations in experimental conditions. However, they both show efficacy in reducing inflammation in the same animal model.

Signaling Pathway: Inhibition of NF-κB Activation

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In LPS-stimulated macrophages, DHC has been shown to suppress the phosphorylation and degradation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IkBa NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Releases DHC This compound DHC->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces Transcription

Caption: DHC inhibits the LPS-induced NF-κB signaling pathway.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in appropriate plates. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.

  • Western Blot Analysis: Prepare whole-cell lysates. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total and phosphorylated forms of IκBα and NF-κB p65, followed by HRP-conjugated secondary antibodies. Visualize bands using an ECL detection system.

Anti-Cancer Potential in Melanoma

This compound has shown promise as an anti-cancer agent, particularly in melanoma, by inhibiting cell proliferation, migration, and invasion. Its mechanism of action involves the suppression of the MEK/ERK signaling pathway.

Comparative Data: DHC vs. Dacarbazine in A375 Melanoma Cells

This table compares the cytotoxic effects of DHC with Dacarbazine (DTIC), a standard chemotherapeutic agent for melanoma, on the A375 human melanoma cell line.

Compound Cell Line Metric Value (µM) Reference
This compound A375IC50 (48h)39.73[5]
Dacarbazine (DTIC) A375IC50 (72h)15.40 ± 1.39[6]

Note: The IC50 values were determined at different time points (48h for DHC vs. 72h for DTIC), which may influence the direct comparison. The A375 cell line was found to be more sensitive to DTIC.[7]

Signaling Pathway: Inhibition of MEK/ERK Cascade

The anti-proliferative and anti-metastatic effects of DHC in melanoma are attributed to its ability to inactivate the MEK1/2-ERK1/2 signaling cascade. DHC treatment has been shown to reduce the phosphorylation of both MEK and ERK in a dose- and time-dependent manner in melanoma cells.[5]

MEK_ERK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Migration, Invasion TranscriptionFactors->CellResponse DHC This compound DHC->MEK Inhibits Phosphorylation

Caption: DHC inhibits melanoma progression via the MEK/ERK pathway.

Experimental Protocol: Cell Viability and Western Blot in Melanoma Cells
  • Cell Culture: Maintain human melanoma cell lines (e.g., A375, MV3) in appropriate culture medium at 37°C and 5% CO2.

  • Cell Viability (MTT Assay):

    • Seed cells in 96-well plates.

    • Treat with various concentrations of DHC for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.[5][8]

  • Western Blot for MEK/ERK Phosphorylation:

    • Treat cells with DHC for the indicated times and concentrations.

    • Lyse cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against total and phosphorylated MEK1/2 and ERK1/2.

    • Use an appropriate loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL kit.[9][10]

Antibacterial Activity against Listeria monocytogenes

This compound has demonstrated potent antibacterial effects against the foodborne pathogen Listeria monocytogenes. Its mechanism involves disrupting the bacterial cell membrane and inhibiting biofilm formation.

Comparative Data: DHC vs. Ampicillin

This table compares the antibacterial activity of DHC and Ampicillin, a standard antibiotic used to treat listeriosis, against Listeria monocytogenes.

Compound Organism Metric Value Reference
This compound L. monocytogenesMIC1 mg/mL[11]
This compound L. monocytogenesMBC2 mg/mL[11]
Ampicillin L. monocytogenesMIC50 µg/mL[12]

Note: While both compounds are effective, the data comes from different studies. Ampicillin is a first-line treatment for listeriosis.[13]

Experimental Workflow: Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard measures of antimicrobial effectiveness. The workflow illustrates the process of determining these values.

MIC_MBC_Workflow Start Start with Bacterial Culture Dilution Prepare Serial Dilutions of DHC in Broth Start->Dilution Inoculation Inoculate each dilution with L. monocytogenes Dilution->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation MIC Determine MIC: Lowest concentration with no visible growth Incubation->MIC Subculture Plate aliquots from clear tubes onto agar plates MIC->Subculture Incubation2 Incubate agar plates at 37°C for 24 hours Subculture->Incubation2 MBC Determine MBC: Lowest concentration with no bacterial growth on agar Incubation2->MBC

Caption: Workflow for MIC and MBC determination.

Experimental Protocol: MIC and MBC Determination
  • MIC Assay (Broth Microdilution):

    • Prepare a two-fold serial dilution of DHC in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptic Soy Broth).

    • Inoculate each well with a standardized suspension of Listeria monocytogenes (e.g., ATCC 19115) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is the lowest concentration of DHC that completely inhibits visible bacterial growth.[11][12]

  • MBC Assay:

    • Take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

    • Spread the aliquot onto an agar plate (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of DHC that results in no bacterial growth (or a ≥99.9% reduction in the initial inoculum) on the agar plates.[11]

Neuroprotective Potential via Inhibition of Glutamate Release

This compound exhibits neuroprotective properties by modulating neurotransmitter release. Specifically, it has been shown to inhibit the depolarization-evoked release of glutamate from presynaptic nerve terminals.

Mechanism of Action: Inhibition of Presynaptic Ca2+ Entry

Excessive glutamate release is excitotoxic and contributes to neuronal damage in various neurological disorders. DHC inhibits glutamate release by suppressing presynaptic voltage-dependent Ca2+ entry, a critical step in synaptic vesicle exocytosis. This action is mediated through the blockade of N- and P/Q-type Ca2+ channels.

Glutamate_Release_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Depolarization Depolarization (e.g., by 4-AP) CaChannels N- and P/Q-type Ca²⁺ Channels Depolarization->CaChannels Opens CaInflux Ca²⁺ Influx CaChannels->CaInflux VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Triggers Glutamate Glutamate Release VesicleFusion->Glutamate DHC This compound DHC->CaChannels Blocks

Caption: DHC inhibits glutamate release by blocking Ca²⁺ channels.

Experimental Protocol: Glutamate Release Assay from Synaptosomes
  • Isolation of Synaptosomes:

    • Homogenize fresh brain tissue (e.g., rat cerebral cortex) in a buffered sucrose solution.

    • Perform differential centrifugation to pellet crude synaptosomes.

    • Further purify the synaptosomes using a density gradient (e.g., Ficoll or Percoll) centrifugation to obtain a fraction enriched with nerve terminals.[14][15]

  • Glutamate Release Measurement:

    • Resuspend the purified synaptosomes in a physiological buffer containing CaCl2.

    • Pre-incubate the synaptosomes with or without DHC.

    • Stimulate glutamate release by depolarizing the synaptosomes with a high concentration of KCl or a K+ channel blocker like 4-aminopyridine (4-AP).

    • Continuously measure the amount of released glutamate in the supernatant using an enzyme-linked fluorometric assay. This involves the enzyme glutamate dehydrogenase, which catalyzes the conversion of glutamate to α-ketoglutarate, with a concurrent reduction of NADP+ to NADPH. The fluorescence of NADPH is monitored (excitation ~340 nm, emission ~460 nm).[1][14]

References

A Comparative Guide to the Clinical Relevance of Dehydrocorydaline: In Vitro Findings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological effects of Dehydrocorydaline (DHC), a prominent alkaloid isolated from Corydalis yanhusuo, against established therapeutic agents. By presenting key experimental data, detailed protocols, and visual signaling pathways, this document aims to critically assess the potential clinical relevance of DHC's activities in oncology, inflammation, and neurology.

Anti-Cancer Activity: Breast Cancer

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its activity is particularly noted in breast cancer models, where it has been shown to induce apoptosis and inhibit cell growth.[1][2][3]

Comparative Performance: DHC vs. Doxorubicin

To contextualize the clinical potential of DHC, its in vitro efficacy is compared with Doxorubicin, a widely used chemotherapeutic agent for breast cancer.

Table 1: Comparison of Anti-Proliferative Effects in Breast Cancer Cells

CompoundCell LineAssayIC50 / Effective ConcentrationKey Molecular EffectsReference
This compound MCF-7MTT AssayDose-dependent inhibition↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-7/8, ↑ Cleaved PARP[1]
This compound MDA-MB-231CCK-8 AssayInhibited viability (conc. not specified)↓ CDK1, ↓ Cyclin D1, ↓ Bcl-2, ↓ MMP2/9, ↑ Caspase-3/8/9[2]
Doxorubicin MCF-7MTT Assay~0.1 µM (literature values vary)DNA intercalation, Topoisomerase II inhibition, Apoptosis inductionN/A
Doxorubicin MDA-MB-231MTT Assay~0.5 µM (literature values vary)DNA intercalation, Topoisomerase II inhibition, Apoptosis inductionN/A
Signaling Pathway: DHC-Induced Apoptosis in Breast Cancer

The diagram below illustrates the proposed mechanism by which DHC induces apoptosis in MCF-7 breast cancer cells, primarily through the extrinsic caspase cascade.[1]

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade DHC This compound Bcl2 Bcl-2 DHC->Bcl2 Downregulates Bax Bax DHC->Bax Upregulates Casp8 Caspase-8 DHC->Casp8 Activates Bcl2->Casp8 Inhibits Bax->Casp8 Potentiates Casp7 Caspase-7 Casp8->Casp7 Activates PARP PARP Casp7->PARP Cleaves Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: DHC-induced extrinsic apoptosis pathway in MCF-7 cells.[1]
Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines the key steps for assessing the anti-proliferative effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (or a comparator drug) in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Anti-Inflammatory Activity

DHC has been identified as a major anti-inflammatory component of Corydalis Rhizoma.[4][5] Its mechanism involves the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways like NF-κB.[4][5]

Comparative Performance: DHC vs. Dexamethasone

Dexamethasone is a potent glucocorticoid with strong anti-inflammatory properties, serving as a benchmark for comparison.

Table 2: Comparison of Anti-Inflammatory Effects in Macrophages

CompoundCell ModelStimulantKey Molecular EffectsReference
This compound RAW 264.7 MacrophagesLPS↓ TNF-α, ↓ IL-6, ↓ IL-1β mRNA; ↑ IκBα; ↓ NF-κB nuclear translocation[4][5]
Dexamethasone RAW 264.7 MacrophagesLPSPotent inhibitor of TNF-α, IL-6, and other cytokines; Upregulates IκBα[4] (used as a positive control)
Signaling Pathway: DHC Inhibition of the NF-κB Pathway

The diagram illustrates how DHC interferes with the lipopolysaccharide (LPS)-induced NF-κB signaling cascade in macrophages to reduce inflammation.[5]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates DHC This compound DHC->IKK Inhibits IkBa IκBα DHC->IkBa Promotes Expression IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p P-IκBα (Degraded) IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: DHC inhibits the NF-κB signaling pathway.[5]
Experimental Protocol: Western Blot for IκBα and NF-κB

This protocol details the steps for measuring protein expression levels to assess the activation of the NF-κB pathway.[4]

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with DHC (e.g., 5, 10, 20 µM) or Dexamethasone for a specified time, followed by stimulation with LPS (e.g., 20 ng/mL).[4]

  • Protein Extraction: Harvest cells and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For NF-κB translocation, separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα, NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Imaging: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression.

Neuromodulatory Activity

In vitro studies suggest DHC possesses neuroprotective and neuromodulatory properties, including the inhibition of glutamate release and potential interaction with dopamine receptor pathways.[6] Such activities are relevant for conditions involving excitotoxicity or dopaminergic dysregulation.

Comparative Performance: DHC vs. Aripiprazole

Aripiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D2 receptors. While DHC's primary mechanism is not as a direct D2 antagonist, its neuromodulatory effects provide a basis for comparison in the context of CNS drug action.

Table 3: Comparison of Neuromodulatory Effects

CompoundModel SystemAssayKey Molecular EffectsReference
This compound Rat Cortical SynaptosomesGlutamate Release AssayInhibits 4-AP-evoked glutamate release; Suppresses voltage-dependent Ca2+ entry; ↓ ERK1/2 phosphorylation[6]
Aripiprazole CHO cells expressing D2 ReceptorsRadioligand Binding AssayPartial agonist at D2 receptors (Ki ~1-5 nM)[7] (general reference for D2 ligands)
Workflow Diagram: Investigating Pre-synaptic Glutamate Release

This diagram shows the experimental workflow used to determine the effect of DHC on glutamate release from nerve terminals.[6]

G start Preparation of Rat Cortical Synaptosomes preincubation Pre-incubation with DHC (or vehicle control) start->preincubation depolarization Depolarization with 4-AP to stimulate release preincubation->depolarization supernatant Collection of Supernatant depolarization->supernatant hplc Measurement of Glutamate (HPLC with fluorescence detection) supernatant->hplc analysis Data Analysis: Compare DHC vs. Control hplc->analysis

Caption: Workflow for measuring DHC's effect on glutamate release.[6]
Experimental Protocol: Glutamate Release Assay from Synaptosomes

This protocol describes the methodology for measuring neurotransmitter release from isolated nerve terminals.[6]

  • Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from the cerebral cortex of rats using a Percoll density gradient centrifugation method.

  • Pre-incubation: Resuspend the synaptosomes in a physiological buffer and pre-incubate them with various concentrations of DHC (e.g., 5-50 µM) or a vehicle control for 10 minutes at 37°C.[6]

  • Depolarization: Stimulate glutamate release by adding a depolarizing agent, such as 4-aminopyridine (4-AP), to the synaptosome suspension.

  • Termination of Release: After a short incubation period (e.g., 90 seconds), stop the release process by adding a calcium-free solution.

  • Sample Collection: Centrifuge the suspension to pellet the synaptosomes and collect the supernatant, which contains the released glutamate.

  • Glutamate Quantification: Measure the concentration of glutamate in the supernatant using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.

  • Data Analysis: Express the amount of released glutamate as a percentage of the total glutamate content and compare the results from DHC-treated samples to the control to determine the inhibitory effect.

Summary and Clinical Perspective

The in vitro data for this compound reveal a compound with multifaceted pharmacological activities.

  • Oncology: DHC demonstrates pro-apoptotic activity in breast cancer cells, targeting key regulatory proteins like Bcl-2 and caspases.[1][2] While its potency does not match established cytotoxics like Doxorubicin, its distinct mechanism of action suggests potential as an adjunct therapy or a lead compound for developing novel anti-cancer agents.

  • Inflammation: DHC shows robust anti-inflammatory effects by inhibiting the NF-κB pathway, a central mediator of inflammation.[4][5] Its ability to suppress pro-inflammatory cytokine production is comparable to glucocorticoids in vitro, positioning it as a promising candidate for inflammatory disorders.

  • Neurology: The ability of DHC to modulate presynaptic glutamate release points to a neuroprotective potential against excitotoxicity.[6] This mechanism is distinct from many current CNS drugs and warrants further investigation for neurodegenerative diseases.

While these in vitro findings are compelling, their translation to clinical relevance requires overcoming several hurdles. Future research must focus on in vivo efficacy, pharmacokinetic profiling, safety assessments, and the identification of specific, high-affinity molecular targets to fully understand and exploit the therapeutic potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocorydaline
Reactant of Route 2
Dehydrocorydaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.